Bombinakinin M
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEWOWMYALYVCG-UOGIEMGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H159N31O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2179.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Bombinakinin M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinakinin M, a potent bradykinin-related peptide isolated from the skin secretions of the Giant Fire-bellied Toad (Bombina maxima), represents a compelling subject for pharmacological research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its fragments. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key processes to facilitate further investigation and drug development efforts.
Introduction
Amphibian skin is a rich source of bioactive peptides with diverse pharmacological activities. Among these, this compound, a nonadecapeptide with the sequence DLPKINRKGPRPPGFSPFR, stands out for its potent agonistic activity at bradykinin receptors.[1] It is significantly more potent than bradykinin in inducing smooth muscle contraction. Recent studies have also revealed that fragments of this compound possess lipopolysaccharide (LPS)-neutralizing capabilities, suggesting a potential role in combating endotoxemia and sepsis.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical resource on this compound.
Physicochemical Properties and Bioactivity
This compound is a bradykinin-related peptide with a molecular weight of 2179.55 Da. Its primary structure and other key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | DLPKINRKGPRPPGFSPFR | |
| Molecular Weight | 2179.55 Da | |
| Bioactivity | Potent bradykinin receptor agonist | |
| EC50 (Guinea Pig Ileum) | 4.0 nM |
Two naturally occurring fragments of this compound have been identified and shown to possess LPS-neutralizing activity.
| Fragment | Sequence | Bioactivity |
| Fragment 1 | KINRKGPRPPG | Lipopolysaccharide-neutralizing activity |
| Fragment 2 | INRKGPRPPG | Lipopolysaccharide-neutralizing activity |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the skin secretions of Bombina maxima involves a multi-step purification process. While specific, detailed protocols are proprietary to the original research groups, a generalizable workflow can be constructed based on established peptide purification techniques.
Workflow for this compound Isolation
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Skin Secretion Collection: Secretions are obtained from Bombina maxima, often through mild electrical stimulation, and collected in a chilled container.
-
Lyophilization: The collected secretions are immediately frozen and lyophilized to preserve peptide integrity.
-
Gel Filtration Chromatography: The lyophilized powder is reconstituted in an appropriate buffer and subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate molecules based on size. Fractions are collected and screened for bioactivity.
-
Ion Exchange Chromatography: Bioactive fractions from gel filtration are further purified using cation exchange chromatography to separate peptides based on their net positive charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity. The peak corresponding to this compound is collected.
-
Characterization: The purity and identity of the isolated peptide are confirmed by mass spectrometry (to determine the molecular weight) and Edman degradation or tandem mass spectrometry for amino acid sequencing.
Assessment of Lipopolysaccharide (LPS)-Neutralizing Activity
The ability of this compound fragments to neutralize LPS can be assessed using various in vitro assays.
Workflow for Assessing LPS-Neutralizing Activity
Caption: Experimental workflow for evaluating the LPS-neutralizing activity of peptides.
Methodology for LPS Binding Assay:
-
Peptide-LPS Incubation: The peptide fragment is incubated with fluorescein isothiocyanate-labeled LPS (FITC-LPS) in a suitable buffer.
-
Cellular Incubation: A macrophage cell line (e.g., RAW 264.7) is added to the peptide-LPS mixture.
-
Flow Cytometry: The binding of FITC-LPS to the macrophages is quantified using flow cytometry. A reduction in fluorescence intensity in the presence of the peptide indicates that the peptide binds to LPS and prevents it from interacting with the cells.
Methodology for Inhibition of Pro-inflammatory Cytokine Production:
-
Cell Culture: Macrophages are cultured in appropriate media.
-
Peptide Pre-incubation: The cells are pre-incubated with varying concentrations of the peptide fragment.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: After a suitable incubation period, the cell supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent decrease in cytokine levels in the presence of the peptide indicates LPS neutralization.
Signaling Pathway
This compound is a potent agonist of bradykinin receptors and is highly selective for mammalian arterial smooth muscle bradykinin receptors. This suggests a primary interaction with the Bradykinin B2 receptor, which is constitutively expressed in smooth muscle tissue. The binding of this compound to the B2 receptor is expected to initiate a signaling cascade leading to smooth muscle contraction.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound-induced smooth muscle contraction via the Bradykinin B2 receptor.
Conclusion and Future Directions
This compound and its fragments represent promising leads for the development of novel therapeutics. The potent and selective agonism of this compound at bradykinin receptors suggests its potential utility in conditions where vasodilation or smooth muscle contraction is desired, although its pro-inflammatory potential must be carefully considered. The LPS-neutralizing activity of its fragments opens up exciting possibilities for the development of anti-sepsis agents. Further research should focus on elucidating the precise receptor subtype selectivity of this compound, conducting detailed structure-activity relationship studies to optimize its therapeutic potential, and performing in vivo studies to validate the efficacy of its fragments in models of endotoxemia.
References
An In-depth Technical Guide to the Primary Structure and Function of Bombinakinin M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary structure, biochemical properties, and signaling mechanisms of Bombinakinin M, a potent bradykinin receptor agonist isolated from the skin secretions of the toad Bombina maxima. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development.
Primary Structure of this compound
This compound is a nonadecapeptide, meaning it is composed of 19 amino acids. Its primary structure, or amino acid sequence, has been determined to be:
Asp-Leu-Pro-Lys-Ile-Asn-Arg-Lys-Gly-Pro-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
This can be represented using the single-letter amino acid codes as:
DLPKINRKGPRPPGFSPFR
This sequence reveals a key characteristic of this compound: it is a bradykinin-related peptide. The C-terminal region of the peptide, RPPGFSPFR, is identical to the well-characterized inflammatory peptide, bradykinin. The N-terminal extension, DLPKINRKGP, modulates its activity and receptor interaction.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 2179.53 g/mol | |
| Amino Acid Sequence | Asp-Leu-Pro-Lys-Ile-Asn-Arg-Lys-Gly-Pro-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | |
| Single-Letter Code | DLPKINRKGPRPPGFSPFR | |
| Bioactivity | Potent bradykinin receptor agonist | |
| EC50 (Guinea Pig Ileum Contraction) | 4.0 nM | [1] |
Experimental Protocols
The determination of the primary structure and bioactivity of this compound involves a series of sophisticated biochemical techniques. The detailed methodologies for these key experiments are outlined below.
Isolation and Purification of this compound from Bombina maxima Skin Secretions
The isolation of this compound from the complex mixture of peptides present in amphibian skin secretions is a multi-step process designed to achieve a high degree of purity.
Experimental Workflow: Peptide Isolation and Purification
References
Bombinakinin M: A Technical Guide to its Sequence, Modification, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M is a bradykinin-related peptide first identified in the skin secretions of the Chinese red belly toad, Bombina maxima. As a member of the kinin family of peptides, it is involved in a variety of physiological processes, including inflammation and smooth muscle contraction. More recently, fragments of this compound have demonstrated potent lipopolysaccharide (LPS)-neutralizing activity, highlighting its potential as a therapeutic agent against sepsis. This technical guide provides a comprehensive overview of the amino acid sequence, post-translational modifications, and biological functions of this compound, along with detailed experimental protocols and pathway visualizations.
Core Data
Peptide Sequence and Properties
This compound is a 19-amino acid peptide. Its sequence and key quantitative data are summarized below.
| Property | Value | Reference |
| Full Amino Acid Sequence | DLPKINRKGPRPPGFSPFR | [1] |
| Bradykinin Core Sequence | RPPGFSPFR | [1] |
| N-terminal Extension | DLPKINRKGP | [1] |
| EC50 (Guinea Pig Ileum Contraction) | 4 nM | [2] |
| Bradykinin EC50 (for comparison) | 1 nM | [2] |
Post-Translational Modification: Proteolytic Processing
This compound is synthesized as part of a larger precursor protein. This precursor contains multiple, identical copies of a 28-amino acid peptide unit, which includes the this compound sequence. The mature this compound peptide is liberated from this precursor through proteolytic cleavage.
The cleavage event occurs at a single basic amino acid residue, arginine (R), located immediately upstream of the N-terminus of the final this compound sequence. This type of monobasic processing is a common mechanism for the maturation of bioactive peptides from their precursors.
Figure 1. Proteolytic processing of the this compound precursor.
Biological Activity and Signaling Pathway
This compound is a potent agonist of bradykinin B2 receptors. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a well-characterized signaling cascade, primarily through the Gq alpha subunit.
Activation of the Gq protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the downstream cellular responses, such as smooth muscle contraction.
Figure 2. this compound signaling pathway via the Bradykinin B2 receptor.
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This ex vivo assay is used to determine the contractile activity of this compound on smooth muscle tissue.
Objective: To measure the dose-dependent contraction of guinea pig ileum in response to this compound and determine its EC50 value.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Setup: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular changes of the bath solution.
-
Dose-Response Curve Generation:
-
Increasing concentrations of this compound are added to the organ bath in a cumulative manner.
-
The contractile response at each concentration is recorded until a maximal response is achieved.
-
The tissue is washed to allow it to return to baseline before testing the next substance (e.g., bradykinin for comparison).
-
-
Data Analysis: The magnitude of contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) is then calculated.
Lipopolysaccharide (LPS) Neutralization Assay
This in vitro assay assesses the ability of this compound fragments to neutralize the pro-inflammatory effects of LPS.
Objective: To quantify the inhibition of LPS-induced inflammatory response by peptide fragments.
Methodology (using macrophage cell line):
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.
-
Peptide-LPS Incubation: Various concentrations of the this compound fragment are pre-incubated with a fixed concentration of LPS (from a specific bacterial strain, e.g., E. coli O111:B4) for a defined period (e.g., 30 minutes at 37°C).
-
Cell Stimulation: The peptide-LPS mixtures are added to the macrophage cultures and incubated for a period sufficient to induce an inflammatory response (e.g., 4-6 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each peptide concentration relative to the control (LPS alone). An IC50 value (the concentration of peptide that inhibits 50% of the LPS-induced TNF-α release) can be determined.
Figure 3. Experimental workflow for the LPS neutralization assay.
Conclusion
This compound is a fascinating bioactive peptide with a dual role as a potent bradykinin B2 receptor agonist and a source of LPS-neutralizing fragments. Its unique precursor structure and processing mechanism provide insights into the biosynthesis of kinin-related peptides in amphibians. The well-defined signaling pathway through the B2 receptor offers a clear framework for understanding its physiological effects. The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of this compound and its derivatives, particularly in the context of inflammatory conditions and sepsis.
References
- 1. A novel bradykinin-related peptide from skin secretions of toad Bombina maxima and its precursor containing six identical copies of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel this compound antagonists and a bradykinin potential peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Bombinakinin M in Amphibians: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinakinin M, a bradykinin-related peptide first identified in the skin secretions of the giant fire-bellied toad, Bombina maxima, represents a potent and intriguing subject for physiological and pharmacological research. As a highly selective agonist for the bradykinin B2 receptor, this compound offers a valuable tool for dissecting the intricacies of the kallikrein-kinin system in amphibians and exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physiological roles of this compound in amphibians, detailing its effects on smooth muscle and its putative role in ion transport. The document outlines established experimental protocols for the characterization of this compound's activity and presents the current understanding of its signaling pathways. All quantitative data is summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this potent amphibian peptide.
Introduction
Amphibian skin is a rich source of bioactive peptides with diverse physiological functions, serving as a chemical defense mechanism and playing roles in osmoregulation and innate immunity.[1] Among these is this compound, a novel bradykinin-related peptide that has garnered significant interest due to its potent agonistic activity at bradykinin receptors.[1] This guide synthesizes the current knowledge on the physiological effects of this compound in amphibians, with a focus on its action on smooth muscle and potential implications for ion transport across epithelial tissues.
Amino Acid Sequence:
The primary structure of this compound consists of a 19-amino acid sequence, featuring a C-terminal bradykinin (BK) sequence preceded by a hydrophilic N-terminal extension of ten residues.
DLPKINRKGP-RPPGFSPFR
Physiological Roles of this compound
The physiological actions of this compound are primarily mediated through its interaction with bradykinin B2 receptors, which are G protein-coupled receptors (GPCRs).[2][3] Activation of these receptors initiates a cascade of intracellular signaling events that lead to various physiological responses.
Effects on Smooth Muscle
This compound is a potent stimulator of smooth muscle contraction. This effect is dose-dependent and has been demonstrated in mammalian models, which are often used as a proxy for amphibian systems in the absence of direct comparative studies. The prolonged action of this compound compared to bradykinin suggests a potential resistance to degradation, making it a subject of interest for pharmacological applications.[1]
Table 1: Quantitative Data on the Myotropic Effects of this compound
| Parameter | Value | Tissue | Species | Reference |
| EC50 | 4.0 nM | Guinea Pig Ileum | Cavia porcellus |
Note: This data is from a mammalian model and should be interpreted with caution when extrapolating to amphibian physiology.
Putative Role in Ion Transport
While direct evidence for the effect of this compound on ion transport in amphibians is currently lacking, the known roles of other bradykinin-related peptides suggest a potential involvement. Tachykinins, for instance, have been shown to stimulate ion transport across frog skin. Given the presence of bradykinin receptors in amphibian skin and the role of this tissue in osmoregulation, it is plausible that this compound could modulate the activity of ion channels and transporters. Further research in this area is warranted to elucidate this potential physiological role.
Experimental Protocols
The following sections detail standardized experimental procedures for investigating the physiological effects of this compound.
Isolated Smooth Muscle Contraction Assay
This protocol describes the methodology for quantifying the contractile response of isolated smooth muscle tissue to this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., amphibian stomach, intestine, or bladder)
-
Organ bath system with force-displacement transducer
-
Physiological saline solution (e.g., Ringer's solution) appropriate for the amphibian species
-
This compound stock solution
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Dissect the desired smooth muscle tissue from a pithed amphibian and place it in chilled physiological saline.
-
Mount the tissue strip vertically in the organ bath containing physiological saline maintained at a constant temperature (e.g., 25°C) and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washing.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
Record the isometric contractions using the data acquisition system.
-
Analyze the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
Diagram 1: Experimental Workflow for Isolated Smooth Muscle Assay
Caption: Workflow for assessing smooth muscle contractility.
Short-Circuit Current Measurement for Ion Transport
This protocol outlines the use of an Ussing chamber to measure the net ion transport across isolated amphibian skin, a technique that can be adapted to study the effects of this compound.
Materials:
-
Isolated amphibian ventral skin
-
Ussing chamber system
-
Voltage-clamp apparatus
-
Ringer's solution
-
This compound stock solution
-
Agar-salt bridges and Ag/AgCl electrodes
-
Data acquisition system
Procedure:
-
Excise a piece of ventral skin from a pithed amphibian and mount it between the two halves of the Ussing chamber, separating the apical (pond side) and basolateral (blood side) solutions.
-
Fill both chambers with Ringer's solution and bubble with air.
-
Measure the transepithelial potential difference (PD) using the voltage electrodes.
-
Clamp the transepithelial PD to 0 mV using the current-passing electrodes. The current required to maintain this clamp is the short-circuit current (SCC), which represents the net active ion transport.
-
Allow the SCC to stabilize.
-
Add this compound to the basolateral (or apical) chamber and record any changes in the SCC.
-
Inhibitors of specific ion channels or transporters can be used to dissect the components of the SCC affected by this compound.
Diagram 2: Ussing Chamber Experimental Setup
Caption: Ussing chamber setup for ion transport studies.
Signaling Pathways
This compound exerts its effects by binding to the bradykinin B2 receptor, a G protein-coupled receptor. In mammalian systems, the B2 receptor is known to couple to Gαq/11 and Gαi proteins. Activation of this receptor is presumed to initiate a similar signaling cascade in amphibian cells, leading to the generation of second messengers and the activation of downstream effector proteins.
The binding of this compound to the B2 receptor is thought to trigger the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC). Furthermore, the signaling cascade can involve the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a role in cell proliferation and differentiation.
The prolonged signaling observed with this compound compared to bradykinin may be due to slower receptor desensitization, reduced degradation of the peptide, or differences in receptor trafficking.
Diagram 3: Putative Signaling Pathway of this compound in Amphibian Cells
Caption: Proposed signaling cascade for this compound.
Conclusion and Future Directions
This compound is a potent bioactive peptide with significant effects on smooth muscle, mediated through the bradykinin B2 receptor. While its role in amphibian physiology is still being fully elucidated, particularly concerning ion transport, the available data from mammalian systems provides a strong foundation for future research. The detailed experimental protocols and the putative signaling pathway outlined in this guide offer a framework for scientists and drug development professionals to further investigate the physiological significance of this compound and explore its therapeutic potential. Future studies should focus on obtaining quantitative data on the effects of this compound in various amphibian tissues, including cardiovascular and epithelial preparations, to provide a more complete picture of its physiological role and to validate the proposed signaling mechanisms in an amphibian-specific context.
References
An In-depth Technical Guide to the Mechanism of Action of Bombinakinin M on Bradykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M, a naturally occurring peptide isolated from the skin secretions of the toad Bombina maxima, has garnered significant interest within the scientific community for its potent and prolonged activity at bradykinin receptors. As a member of the kinin family of peptides, this compound's interaction with the B1 and B2 bradykinin receptors presents a compelling area of study for understanding inflammatory processes, pain signaling, and cardiovascular regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with bradykinin receptors, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.
Data Presentation: Quantitative Analysis of this compound Interaction with Bradykinin Receptors
The following table summarizes the quantitative data available for this compound (also known as Maximakinin) and its interaction with bradykinin receptors, providing a comparative look at its binding affinity and functional potency.
| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |
| This compound (Maximakinin) | B2 | Human | Radioligand Binding ([³H]BK competition) | IC₅₀ | >10,000 nM | [1] |
| Bradykinin | B2 | Human | Radioligand Binding ([³H]BK competition) | IC₅₀ | ~6.7 nM | [1] |
| This compound (Maximakinin) | B2 | Rat | Radioligand Binding ([³H]BK competition) | IC₅₀ | ~42 nM | [1] |
| Bradykinin | B2 | Rat | Radioligand Binding ([³H]BK competition) | IC₅₀ | ~6.8 nM | [1] |
| This compound | B2 | Guinea Pig | Isolated Tissue Contraction (Ileum) | EC₅₀ | 4.0 nM | [2] |
Signaling Pathways of this compound at the B2 Bradykinin Receptor
This compound is a potent agonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for B2 receptor activation involves coupling to the Gαq subunit, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key second messenger in numerous cellular processes.
Recent studies have further elucidated the downstream signaling cascade initiated by this compound. In vascular smooth muscle cells, this compound has been shown to exert its effects through the activation of the B2 receptor, which subsequently engages the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. This signaling cascade ultimately leads to a reduction in intracellular Ca²⁺ levels in these cells, contributing to the peptide's antihypertensive effects. The prolonged signaling observed with this compound, in contrast to the transient effects of bradykinin, is attributed to its resistance to degradation by peptidases.
Caption: this compound Signaling Pathway at the B2 Receptor.
Experimental Protocols
Radioligand Binding Assay for B2 Receptor Affinity
This protocol outlines the methodology for determining the binding affinity of this compound to the bradykinin B2 receptor using a competitive radioligand binding assay.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat bradykinin B2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a final volume of 250 µL containing a fixed concentration of the radioligand [³H]bradykinin (e.g., 0.5 nM) and increasing concentrations of unlabeled this compound or bradykinin (as a reference compound).
-
The reaction is initiated by the addition of the cell membrane preparation (e.g., 20-40 µg of protein).
-
The mixture is incubated for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 4°C to minimize ligand degradation).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
Guinea Pig Ileum Contraction Assay
This ex vivo functional assay is used to determine the potency of this compound in inducing smooth muscle contraction.
1. Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the terminal ileum is excised.
-
The ileum is cleaned of mesenteric attachments and luminal contents are gently flushed with Krebs-Ringer bicarbonate solution.
-
Segments of approximately 2-3 cm in length are mounted vertically in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
2. Contraction Measurement:
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.
-
Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath.
-
The tissue is washed with fresh Krebs-Ringer solution between concentration-response curves.
3. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or bradykinin).
-
The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound presents a unique pharmacological profile as a potent, long-acting agonist of the bradykinin B2 receptor. Its mechanism of action, involving the canonical Gq-PLC-Ca²⁺ pathway and the more recently identified AMPK/ERK1/2 signaling cascade, highlights the complexity of kinin receptor signaling. The species-specific differences in its binding affinity underscore the importance of careful cross-species validation in drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other bradykinin receptor modulators. Future research should aim to elucidate the binding characteristics of this compound at the B1 receptor and further explore the downstream consequences of its prolonged signaling activity.
References
- 1. Species-specific pharmacology of maximakinin, an amphibian homologue of bradykinin: putative prodrug activity at the human B2 receptor and peptidase resistance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximakinin reduced intracellular Ca2+ level in vascular smooth muscle cells through AMPK/ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bombinakinin M Signaling Pathway in Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M is a potent bradykinin receptor agonist originally isolated from the skin secretions of the toad Bombina maxima.[1] It is highly selective for mammalian arterial smooth muscle bradykinin receptors, exhibiting approximately 50-fold greater potency than bradykinin itself.[1][2] As a bradykinin-related peptide, this compound exerts its physiological effects by activating the same signaling pathways as bradykinin, primarily through the bradykinin B2 receptor, a member of the G protein-coupled receptor (GPCR) family.[3] This guide provides a detailed overview of the core signaling cascade initiated by this compound in smooth muscle cells, presents relevant quantitative data, outlines key experimental protocols for studying this pathway, and includes visual diagrams to illustrate the molecular interactions and workflows.
The Core Signaling Pathway
The signaling cascade initiated by this compound in smooth muscle cells is multifaceted, leading to a robust contractile response. The pathway is primarily mediated by the B2 receptor and involves the activation of multiple G protein subtypes and their downstream effectors.
Upon binding to the B2 receptor, this compound induces a conformational change that activates heterotrimeric G proteins, specifically Gαq/11 and Gα12/13.
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
-
Gα12/13 Pathway: Concurrently, the activation of Gα12/13 initiates a separate signaling cascade that converges to potentiate the contractile response. This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).
The culmination of these events is an increase in intracellular Ca2+ concentration and the activation of various protein kinases. The elevated Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. PKC and Rho-kinase contribute to this contraction by sensitizing the contractile apparatus to Ca2+, in part by inhibiting myosin light chain phosphatase (MLCP).
Signaling Pathway Diagram
Caption: this compound signaling pathway in smooth muscle cells.
Quantitative Data
The potency of this compound has been quantified in ex vivo smooth muscle preparations. The following table summarizes the available data on its contractile effects.
| Parameter | Value | Species | Tissue | Reference |
| EC50 | 4.0 nM | Guinea Pig | Ileum |
Experimental Protocols
Investigating the this compound signaling pathway involves a variety of techniques to measure the changes in second messengers and the activation of downstream proteins. Detailed methodologies for key experiments are provided below.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration in isolated smooth muscle cells following stimulation with this compound.
4.1.1 Materials
-
Isolated smooth muscle cells
-
Physiological salt solution (e.g., Krebs solution)
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
This compound stock solution
-
Fluorescence microscopy system with a perfusion chamber
4.1.2 Procedure
-
Cell Preparation: Isolate smooth muscle cells from the tissue of interest using enzymatic digestion.
-
Dye Loading:
-
Prepare a loading solution by dissolving the AM ester form of the Ca2+ indicator dye (e.g., 1-5 µM Fura-2 AM) and an equivalent concentration of Pluronic F-127 in DMSO, then diluting into the physiological salt solution.
-
Incubate the isolated cells in the loading solution for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells with the physiological salt solution to remove extracellular dye.
-
Imaging:
-
Mount the coverslip with the dye-loaded cells onto the perfusion chamber of the fluorescence microscope.
-
For ratiometric dyes like Fura-2, excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm.
-
For single-wavelength dyes like Fluo-4, excite at ~488 nm and measure the emission at ~520 nm.
-
-
Stimulation and Data Acquisition:
-
Begin recording baseline fluorescence.
-
Perfuse the cells with a known concentration of this compound.
-
Continuously record the fluorescence intensity changes over time.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration.
-
For Fluo-4, express the change in fluorescence as a relative increase over baseline (F/F0).
-
Calibrate the signal to obtain absolute Ca2+ concentrations if required.
-
Experimental Workflow Diagram
Caption: Workflow for intracellular calcium measurement.
Phospholipase C (PLC) Activity Assay
This protocol provides a method to determine PLC activity in cell lysates by measuring the formation of its products. A common method involves using a chromogenic or fluorogenic substrate.
4.2.1 Materials
-
Smooth muscle cells or tissue
-
Cold PLC Assay Buffer
-
Phospholipase C Activity Assay Kit (e.g., colorimetric or fluorogenic)
-
Homogenizer
-
Microplate reader
4.2.2 Procedure
-
Sample Preparation:
-
Treat smooth muscle cells with this compound for the desired time.
-
Homogenize the cells or tissue in cold PLC Assay Buffer on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
Prepare a reaction mix containing the PLC substrate and assay buffer as per the kit manufacturer's instructions.
-
Add a specific volume of the cell lysate to wells of a 96-well plate.
-
Add the reaction mix to initiate the reaction. Include a background control well with buffer instead of lysate.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance (e.g., OD 405 nm for a colorimetric assay) or fluorescence in kinetic mode for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.
-
Subtract the background reading from the sample readings.
-
Determine the PLC activity based on a standard curve provided with the kit and normalize to the protein concentration of the lysate.
-
Experimental Workflow Diagram
Caption: Workflow for the Phospholipase C activity assay.
Western Blot for Protein Kinase C (PKC) Activation
PKC activation involves its translocation from the cytosol to the plasma membrane and the phosphorylation of its substrates. Western blotting can be used to assess this by measuring the phosphorylation of specific PKC substrates.
4.3.1 Materials
-
Smooth muscle cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-(Ser) PKC substrate antibody)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
4.3.2 Procedure
-
Cell Treatment and Lysis:
-
Stimulate smooth muscle cells with this compound for various time points.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 20-30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or for the total, non-phosphorylated form of the protein of interest.
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of PKC activation.
References
The Biological Activity of Bombinakinin M and Its Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M, a potent bradykinin-related peptide first isolated from the skin secretions of the giant fire-bellied toad, Bombina maxima, has garnered significant interest within the scientific community. Its robust biological activities, particularly its potent agonism at bradykinin receptors and the intriguing immunomodulatory functions of its fragments, present a compelling area of research for potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound and its characterized fragments, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Activities and Quantitative Data
This compound is a nonadecapeptide with the amino acid sequence DLPKINRKGPRPPGFSPFR.[1] Its primary characterized activities are potent smooth muscle contraction via bradykinin B2 receptor agonism and, for some of its fragments, effective neutralization of bacterial lipopolysaccharide (LPS).
Smooth Muscle Contraction
This compound is a highly potent agonist of bradykinin B2 receptors, exhibiting significantly greater potency than bradykinin itself in certain assays.[1] This activity is most prominently observed as dose-dependent contraction of smooth muscle tissues.
Table 1: Smooth Muscle Contraction Activity of this compound
| Peptide/Fragment | Sequence | Bioassay | Potency (EC50) | Reference |
| This compound | DLPKINRKGPRPPGFSPFR | Guinea Pig Ileum Contraction | 4.0 nM | [1][2] |
| Bradykinin | RPPGFSPFR | Guinea Pig Ileum Contraction | ~16 nM (inferred) | [2] |
| DLSKMSFLHG-Ile1-bradykinin | DLSKMSFLHGIRPPGFSPFR | Guinea Pig Ileum Contraction | No direct contractile activity, but potentiates bradykinin activity | |
| DYTIRTRLH-amide | DYTIRTRLH-NH2 | Guinea Pig Ileum Contraction | Weak inhibitory activity on this compound-induced contraction |
Lipopolysaccharide (LPS) Neutralization
Fragments of this compound have been identified that possess the ability to bind to and neutralize the effects of bacterial lipopolysaccharide (LPS), a key trigger of septic shock. This activity highlights a potential therapeutic avenue for these peptides in combating severe bacterial infections.
Table 2: LPS-Neutralizing Activity of this compound Fragments
| Peptide/Fragment | Sequence | Bioassay | Activity | Reference |
| Peptide 1 | KINRKGPRPPG | LPS-binding, in vitro immunomodulation, in vivo LPS neutralization | Direct LPS-binding activity, low cytotoxicity, immunoregulatory functions, and neutralization of LPS effects | |
| Peptide 2 | INRKGPRPPG | Not specified | Isolated from LPS-stimulated skin secretions |
Note: Specific IC50 values for the LPS-neutralizing activity of these fragments are not detailed in the available literature.
Experimental Protocols
Guinea Pig Ileum Smooth Muscle Contraction Assay
This ex vivo assay is a classical method for assessing the contractile or relaxant effects of substances on smooth muscle.
Objective: To determine the potency (EC50) of this compound and its fragments in inducing smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 and 5% CO2
-
This compound and its fragments (synthetic)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and isolate the terminal ileum.
-
Cut segments of the ileum (approximately 2 cm in length) and flush gently with Tyrode's solution to remove luminal contents.
-
Suspend each ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record isometric contractions using a force transducer connected to a data acquisition system.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound or its fragments to the organ bath.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
At the end of the experiment, add a maximal concentration of a standard agonist (e.g., acetylcholine or KCl) to determine the maximum contractile response of the tissue.
-
Calculate the EC50 value (the concentration of the peptide that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.
Bradykinin B2 Receptor Binding Assay (Radioligand Displacement)
This in vitro assay is used to determine the binding affinity of a test compound to the bradykinin B2 receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound fragments for the bradykinin B2 receptor.
Materials:
-
Cell line expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells)
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Radiolabeled bradykinin ligand (e.g., [3H]-Bradykinin)
-
Unlabeled this compound fragments
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture the cells expressing the bradykinin B2 receptor to a sufficient density.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled bradykinin with increasing concentrations of the unlabeled this compound fragments in the presence of the membrane preparation.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled fragment.
-
Determine the IC50 value (the concentration of the fragment that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Lipopolysaccharide (LPS) Neutralization Assay (Limulus Amebocyte Lysate - LAL - Assay)
This assay is commonly used to detect and quantify bacterial endotoxins (LPS) and can be adapted to measure the LPS-neutralizing capacity of peptides.
Objective: To determine the ability of this compound fragments to neutralize the activity of LPS.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent kit (chromogenic or turbidimetric)
-
LPS standard (from E. coli or other Gram-negative bacteria)
-
This compound fragments
-
LPS-free water and labware
-
Microplate reader
Procedure:
-
Prepare a standard curve of known LPS concentrations according to the LAL kit manufacturer's instructions.
-
In a 96-well microplate, pre-incubate a fixed concentration of LPS with varying concentrations of the this compound fragments for a specified time (e.g., 30 minutes) at 37°C.
-
Following pre-incubation, add the LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
For a chromogenic assay, add the chromogenic substrate and stop the reaction after a set time.
-
Measure the absorbance (for chromogenic assays) or turbidity (for turbidimetric assays) using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of LPS neutralization by comparing the signal from the samples containing the fragments to the signal from the LPS control (without fragments).
-
Determine the concentration of the fragment that results in 50% neutralization (IC50).
Signaling Pathways and Mechanisms of Action
Bradykinin B2 Receptor Signaling Pathway
This compound exerts its smooth muscle contractile effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the B2 receptor initiates a cascade of intracellular signaling events.
LPS Neutralization Workflow
The LPS-neutralizing fragments of this compound are thought to act by directly binding to the lipid A portion of LPS, thereby preventing its interaction with host cell receptors like Toll-like receptor 4 (TLR4).
Conclusion and Future Directions
This compound and its fragments represent a promising class of bioactive peptides with dual therapeutic potential. The potent and selective bradykinin B2 receptor agonism of the parent peptide warrants further investigation for cardiovascular applications, while the LPS-neutralizing capabilities of its fragments offer a novel approach to combating sepsis. Future research should focus on a systematic structure-activity relationship study of a broader range of this compound fragments to identify the key residues responsible for each biological activity. This will be crucial for the rational design of more potent and selective analogues with improved pharmacokinetic profiles, ultimately paving the way for their development as novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on this exciting area of drug discovery.
References
The Potent Lipopolysaccharide-Neutralizing Capacity of Bombinakinin M Peptides: A Technical Overview for Researchers
Abstract
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory cascade that can lead to sepsis and septic shock. The discovery of molecules capable of neutralizing LPS is of significant therapeutic interest. Peptides derived from the amphibian skin secretion, Bombinakinin M, have emerged as promising candidates, demonstrating significant LPS-neutralizing activity. This technical guide provides an in-depth analysis of the LPS-neutralizing properties of this compound peptides, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, peptide therapeutics, and infectious diseases.
Introduction
Sepsis remains a formidable clinical challenge with high mortality rates, primarily driven by an uncontrolled inflammatory response to microbial components, most notably LPS. The innate immune system recognizes LPS through the Toll-like receptor 4 (TLR4) signaling complex, initiating a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this response is crucial for clearing infections, its dysregulation can lead to systemic inflammation, tissue damage, and organ failure.
Antimicrobial peptides (AMPs) are key components of the innate immune system of many organisms, and a growing body of evidence highlights their ability to not only kill bacteria but also to modulate the host inflammatory response. This compound, a bradykinin-related peptide isolated from the skin secretions of the frog Bombina maxima, and its fragments have demonstrated potent LPS-neutralizing capabilities. This guide will explore the scientific evidence supporting the anti-endotoxin activity of these peptides.
Quantitative Data on LPS Neutralization
The efficacy of this compound-related peptides in neutralizing LPS has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from published studies, providing a comparative overview of their potency.
Table 1: LPS Binding Affinity of Peptides from Bombina maxima
| Peptide Sequence | Peptide Name/Fragment | Binding Affinity (K D ) | Assay Method | Reference |
| LVGKLLKGAVGDVCGLLPIC | Peptide 2 | 1.05 × 10⁻⁹ M | Biolayer Interferometry (BLI) | [1] |
| KINRKGPRPPG | This compound Fragment 1 | Direct LPS-binding confirmed | Not Quantified | [2] |
Table 2: In Vitro and In Vivo LPS Neutralization Activity
| Peptide Sequence | Assay | Endpoint Measured | Key Findings | Reference |
| KINRKGPRPPG | In vivo mouse model | Survival after LPS challenge | Peptide 1 demonstrated protection against LPS-induced lethality. | [2] |
| LVGKLLKGAVGDVCGLLPIC | In vivo mouse model | Survival after LPS challenge | Peptide 2 significantly protected mice from lethal LPS challenge. | [1] |
| KINRKGPRPPG | In vitro cell-based assay (RAW 264.7 macrophages) | Inhibition of pro-inflammatory cytokine production | Showed immunoregulatory functions. | [2] |
| LVGKLLKGAVGDVCGLLPIC | In vitro cell-based assay (RAW 264.7 macrophages) | Inhibition of TNF-α and IL-6 production | Demonstrated strong anti-inflammatory activity. |
Mechanism of Action: Neutralizing the Inflammatory Cascade
This compound peptides exert their LPS-neutralizing effect through a multi-pronged mechanism that involves direct binding to LPS and subsequent interference with its ability to activate the TLR4 signaling pathway.
Direct LPS Sequestration
The initial and critical step in the neutralization process is the direct binding of the cationic this compound peptides to the anionic LPS molecule. This interaction is primarily electrostatic, involving the positively charged amino acid residues of the peptide and the negatively charged phosphate groups of the Lipid A moiety of LPS. This binding can lead to the sequestration of LPS, preventing it from interacting with its host receptors.
Inhibition of the TLR4 Signaling Pathway
By binding to LPS, this compound peptides effectively block the recognition of LPS by the TLR4 receptor complex, which includes MD-2 and CD14. This inhibition prevents the downstream activation of intracellular signaling cascades, ultimately leading to a reduction in the production of key pro-inflammatory cytokines.
Caption: Mechanism of LPS neutralization by this compound peptides.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the LPS-neutralizing activity of this compound peptides.
Limulus Amebocyte Lysate (LAL) Assay for LPS Neutralization
The LAL assay is a highly sensitive method for detecting and quantifying Gram-negative bacterial endotoxin. It can be adapted to measure the LPS-neutralizing capacity of peptides.
Principle: The assay is based on the coagulation cascade of amoebocyte lysate from the horseshoe crab, Limulus polyphemus, which is triggered by LPS. A peptide with LPS-neutralizing activity will bind to LPS and inhibit this coagulation reaction.
Protocol:
-
Reagent Preparation:
-
Reconstitute LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using pyrogen-free water.
-
Prepare a dilution series of the this compound peptide in pyrogen-free water.
-
-
Assay Procedure:
-
In pyrogen-free glass tubes, mix a fixed concentration of LPS (e.g., 0.5 EU/mL) with varying concentrations of the peptide.
-
Include positive controls (LPS only) and negative controls (pyrogen-free water).
-
Incubate the LPS-peptide mixtures at 37°C for a pre-determined time (e.g., 30 minutes) to allow for binding.
-
Add the reconstituted LAL reagent to each tube.
-
Incubate the tubes at 37°C for 60 minutes, avoiding vibration.
-
-
Data Analysis:
-
After incubation, carefully invert each tube 180°.
-
A firm gel that withstands inversion indicates a positive result (LPS activity). The absence of a solid clot is a negative result (LPS neutralization).
-
The neutralizing activity of the peptide is determined by the lowest concentration that inhibits gel formation.
-
Caption: Workflow for the LAL-based LPS neutralization assay.
Inhibition of Cytokine Release in RAW 264.7 Macrophages
This cell-based assay measures the ability of a peptide to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cells stimulated with LPS.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound peptide for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with peptide only.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each peptide concentration compared to the LPS-only control.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the cytokine production).
-
In Vivo Mouse Model of Endotoxemia
This in vivo model assesses the protective effects of this compound peptides against LPS-induced lethality in mice.
Protocol:
-
Animals:
-
Use specific pathogen-free mice (e.g., C57BL/6), acclimated to the laboratory conditions.
-
-
Treatment:
-
Administer a lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection.
-
In the treatment group, co-administer the this compound peptide with LPS, or administer the peptide shortly before or after the LPS challenge.
-
Include a control group that receives only LPS.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of endotoxic shock and survival over a period of 72 hours.
-
The primary endpoint is survival rate.
-
-
Data Analysis:
-
Compare the survival rates between the peptide-treated group and the LPS-only control group using Kaplan-Meier survival analysis.
-
Conclusion
This compound peptides and their fragments represent a promising class of molecules with potent LPS-neutralizing activity. Their ability to directly bind to LPS and inhibit the subsequent inflammatory cascade highlights their therapeutic potential in the management of sepsis and other inflammatory conditions driven by Gram-negative bacterial endotoxins. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel anti-sepsis therapies. Further investigation into the structure-activity relationships of these peptides will be crucial for optimizing their efficacy and translational potential.
References
- 1. A novel peptide identified from skin secretions of Bombina maxima possesses LPS-neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragments of this compound exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bombinakinin M: A Selective Bradykinin B2 Receptor Agonist - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinakinin M, a naturally occurring peptide, has emerged as a potent and selective agonist for the bradykinin B2 receptor (B2R). This document provides a comprehensive technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of targeting the bradykinin system.
Introduction
The kallikrein-kinin system and its primary effector peptide, bradykinin (BK), play crucial roles in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cardiovascular regulation.[1] These effects are mediated through two main G protein-coupled receptors (GPCRs), the B1 receptor (B1R) and the B2 receptor (B2R).[2] The B2R is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological actions of bradykinin.[3] In contrast, the B1R is typically expressed at low levels and is upregulated in response to tissue injury and inflammation.[4] The development of selective agonists and antagonists for these receptors is of significant interest for therapeutic intervention in various diseases.
This compound is a potent bradykinin receptor agonist originally isolated from the skin secretions of the toad Bombina maxima. It has demonstrated high selectivity for mammalian arterial smooth muscle bradykinin receptors. This guide delves into the pharmacological properties of this compound, with a focus on its activity as a selective B2R agonist.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the reference agonist, bradykinin.
Table 1: Functional Potency of this compound
| Agonist | Assay System | Parameter | Value | Reference |
| This compound | Guinea Pig Ileum Contraction | EC50 | 4.0 nM | |
| Bradykinin | Guinea Pig Ileum Contraction | EC50 | ~200 nM* |
*Note: The EC50 for bradykinin is estimated based on the statement that this compound is "~50-fold greater potency than bradykinin" in the same assay system.
Table 2: Receptor Selectivity Profile of this compound
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Selectivity (B2 vs. B1) | Reference |
| This compound | B2 | Data not available | 4.0 nM (EC50) | Highly Selective (functional) | |
| B1 | Data not available | Data not available | |||
| Bradykinin | B2 | Data not available | ~200 nM (EC50) | B2 > B1 | |
| B1 | Data not available | Data not available |
Signaling Pathways
Activation of the bradykinin B2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The B2R primarily couples to Gq/11 and Gi proteins.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (Adapted Protocol)
This protocol is designed to determine the binding affinity (Ki or Kd) of this compound for the bradykinin B2 receptor.
Objective: To quantify the affinity of this compound for the B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand: [3H]-Bradykinin
-
Non-labeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the B2 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Cell membranes, [3H]-Bradykinin, and binding buffer.
-
Non-specific binding wells: Cell membranes, [3H]-Bradykinin, and a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Competition wells: Cell membranes, [3H]-Bradykinin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Guinea Pig Ileum Contraction Assay (Adapted Protocol)
This ex vivo functional assay measures the potency of this compound in inducing smooth muscle contraction.
Objective: To determine the EC50 value of this compound by measuring its contractile effect on isolated guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution
-
Organ bath system with isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment of mesenteric attachments and cut it into 2-3 cm long pieces.
-
Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Contraction Measurement:
-
Obtain a reference contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine or histamine).
-
After washing and return to baseline, add cumulative concentrations of this compound to the organ bath.
-
Record the contractile response for each concentration until a maximal response is achieved.
-
-
Data Analysis: Express the contractile responses as a percentage of the maximal response to this compound. Plot the percentage of maximal contraction against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal effect).
Calcium Mobilization Assay (Adapted Protocol)
This cell-based functional assay measures the ability of this compound to induce intracellular calcium release.
Objective: To determine the potency (EC50) of this compound in stimulating calcium mobilization in cells expressing the B2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human bradykinin B2 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Plate the B2R-expressing cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.
-
Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Agonist Addition: Add varying concentrations of this compound to the wells using the plate reader's injection system.
-
Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence). Plot the change in fluorescence against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Discussion and Future Directions
The available data strongly support the classification of this compound as a potent and selective bradykinin B2 receptor agonist. Its significantly higher potency compared to bradykinin in functional assays highlights its potential as a valuable pharmacological tool for studying the B2 receptor.
However, a notable gap in the current understanding of this compound is the lack of comprehensive binding affinity data (Ki or Kd values) for both B1 and B2 receptors. Future research should prioritize conducting radioligand binding studies to definitively quantify its binding affinity and selectivity. Such data would provide a more complete pharmacological profile and strengthen its characterization as a selective B2R agonist.
Furthermore, in vivo studies are warranted to investigate the physiological and potential therapeutic effects of this compound. Its high potency and selectivity suggest it could be a promising candidate for exploring the roles of B2R activation in various physiological and pathological conditions, including cardiovascular regulation and inflammatory responses.
Conclusion
This compound is a powerful and selective agonist of the bradykinin B2 receptor. This guide has provided a consolidated resource of its known quantitative properties, detailed experimental protocols for its further characterization, and visual representations of its mechanism of action and assessment. While further studies are needed to fully elucidate its binding profile and in vivo effects, this compound stands as a significant tool for researchers in the ongoing exploration of the bradykinin system and the development of novel therapeutics.
References
The Endogenous Function and Pharmacological Profile of Bombinakinin M: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinakinin M, also known as Maximakinin, is a potent nonadecapeptide agonist of the bradykinin B2 receptor, originally isolated from the defensive skin secretions of the giant fire-bellied toad, Bombina maxima. While its endogenous function in the toad is believed to be primarily defensive, acting as a noxious agent against predators, its potent and selective action on mammalian bradykinin receptors has made it a valuable tool in pharmacological research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the signaling pathways it elicits.
Introduction: From Amphibian Defense to Pharmacological Tool
The skin secretions of amphibians are a rich source of bioactive compounds, often employed as a defense mechanism against predation and microbial threats. This compound is a prime example, a peptide that has evolved to interact potently with the physiological systems of potential predators. It is a member of the kinin family of peptides, structurally related to the endogenous mammalian inflammatory mediator, bradykinin.
The primary endogenous role of this compound in Bombina maxima is likely as a component of a chemical defense cocktail. When the toad is threatened, it secretes a cocktail of bioactive peptides, including this compound, which can cause pain, inflammation, and smooth muscle spasms in aggressors. This defensive application hinges on the peptide's ability to potently activate bradykinin receptors in other species. For researchers, this potent activity provides a stable and powerful tool to investigate the bradykinin system, which is implicated in a wide range of physiological and pathophysiological processes, including inflammation, pain, blood pressure regulation, and vasodilation.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of the bradykinin B2 receptor , a G-protein coupled receptor (GPCR). The B2 receptor is constitutively expressed in a wide variety of tissues and mediates the majority of the physiological effects of bradykinin. Upon binding, this compound induces a conformational change in the B2 receptor, leading to the activation of the Gαq subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade, as detailed in the signaling pathways section of this guide.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized in various assays, revealing a complex and species-specific profile. It is a potent agonist, particularly in functional assays, though its binding affinity can vary significantly between species.
| Parameter | Species/Tissue | Value | Reference Compound (Bradykinin) | Notes |
| EC₅₀ (Functional Potency) | Guinea Pig Ileum (Contraction) | 4.0 nM | ~200 nM | This compound is approximately 50-fold more potent than bradykinin in this assay. |
| Human Umbilical Vein (Contraction) | ~10-20 fold less potent than Bradykinin | - | Despite lower binding affinity at the human receptor, it retains high functional potency.[1][2] | |
| Binding Affinity (Relative Potency) | Recombinant Human B2 Receptor | ~1,500-fold less potent than Bradykinin | - | Shows surprisingly low direct binding affinity to the human receptor subtype.[1] |
| Recombinant Rat B2 Receptor | ~6.2-fold less potent than Bradykinin | - | Demonstrates significantly higher binding affinity for the rat B2 receptor compared to the human counterpart.[1] |
This discrepancy between high functional potency and low binding affinity at the human B2 receptor has led to the hypothesis that this compound may act as a prodrug in human tissues, being cleaved by peptidases to release the active bradykinin C-terminal sequence at the receptor site.
Signaling Pathways
Activation of the bradykinin B2 receptor by this compound initiates a well-characterized signaling cascade mediated by the Gαq subunit. This pathway is central to the physiological effects of kinins, such as smooth muscle contraction and increased vascular permeability.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound and other bradykinin receptor agonists relies on a set of established in vitro and ex vivo assays.
Smooth Muscle Contraction Assay (Organ Bath)
This assay directly measures the physiological effect of this compound on smooth muscle tissue.
Protocol:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or human umbilical vein) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Transducer Attachment: One end of the tissue is fixed, while the other is attached to an isometric force transducer to measure contractions.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension for a period of 60-90 minutes, with regular washing.
-
Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath. The contractile response is recorded after it reaches a plateau at each concentration.
-
Data Analysis: The magnitude of contraction is plotted against the logarithm of the agonist concentration to determine the EC₅₀ value.
Caption: Workflow for a Smooth Muscle Contraction Assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound to the B2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the bradykinin B2 receptor.
-
Incubation: A fixed concentration of a radiolabeled bradykinin ligand (e.g., [³H]-bradykinin) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound (the competitor).
-
Separation: The reaction is incubated to equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Culture: Cells expressing the bradykinin B2 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.
-
Agonist Addition: this compound is added to the wells, and the fluorescence is monitored in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. A dose-response curve can be generated to determine the EC₅₀ for calcium mobilization.
Conclusion and Future Directions
This compound stands as a testament to the pharmacological richness of natural toxins. Its potent and selective agonism at the bradykinin B2 receptor, coupled with its resistance to degradation compared to native bradykinin, makes it an invaluable research probe. While its endogenous function appears rooted in chemical defense, its utility in the laboratory continues to shed light on the complex roles of the kinin-kallikrein system in health and disease. Future research may focus on leveraging the unique properties of this compound, such as its prolonged signaling and potential prodrug nature, to design novel therapeutics targeting inflammatory disorders, pain, and cardiovascular diseases. The species-specific differences in its binding affinity also highlight the importance of careful cross-species validation in drug development and provide a molecular basis for exploring the evolution of receptor-ligand interactions.
References
- 1. Species-specific pharmacology of maximakinin, an amphibian homologue of bradykinin: putative prodrug activity at the human B2 receptor and peptidase resistance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific pharmacology of maximakinin, an amphibian homologue of bradykinin: putative prodrug activity at the human B2 receptor and peptidase resistance in rat [PeerJ Preprints] [peerj.com]
An In-depth Technical Guide to Bombinakinin M: Natural Sources, Variants, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinakinin M is a potent bradykinin-related peptide first identified in the skin secretions of the Giant fire-bellied toad, Bombina maxima. As a member of the kinin family of peptides, it exerts significant biological effects, primarily through the activation of bradykinin receptors. This technical guide provides a comprehensive overview of the natural sources, known variants, biosynthetic pathways, and pharmacological properties of this compound. It includes a compilation of quantitative biological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to support further research and drug development endeavors.
Natural Sources and Biosynthesis
This compound is a naturally occurring peptide isolated from the defensive skin secretions of the Chinese red belly toad, Bombina maxima[1]. Like many other bioactive peptides found in amphibian skin, this compound is synthesized as a larger precursor protein.
The complementary DNA (cDNA) encoding the this compound precursor has been cloned from a skin cDNA library of B. maxima[1][2]. The precursor protein has a unique structure, consisting of a signal peptide, an acidic spacer peptide, and a region containing six identical, tandemly repeated copies of the 28-amino acid unit that includes the this compound sequence. Each of these units is flanked by processing sites, and cleavage at a single arginine residue preceding the N-terminus of this compound liberates the mature peptide[1]. This multi-copy precursor structure allows for the rapid and efficient production of a large quantity of the active peptide upon stimulation.
The full amino acid sequence of the this compound precursor protein (derived from GenBank Accession AY046319) is as follows:
MKKLCVLLVLSLGVISLCEEETETDTEVELQEEETVLGAGRPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFR
Peptide Isolation Workflow
The general workflow for isolating this compound and its variants from Bombina maxima skin secretions involves a multi-step purification process.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Bombinakinin M
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of Bombinakinin M, a potent bradykinin receptor agonist. The protocols detailed below are based on established methodologies for solid-phase peptide synthesis and subsequent purification using high-performance liquid chromatography.
Introduction
This compound, also known as Maximakinin, is a nonadecapeptide originally isolated from the skin secretions of the toad Bombina maxima. Its primary amino acid sequence is DLPKINRKGPRPPGFSPFR [1][2]. This peptide is a potent agonist of the bradykinin B2 receptor and has been shown to be highly selective for mammalian arterial smooth muscle bradykinin receptors[1]. As a bradykinin-related peptide, this compound is a valuable tool for studying the kallikrein-kinin system and its role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.
Data Presentation
The following table summarizes the key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Peptide Sequence | DLPKINRKGPRPPGFSPFR | [1][2] |
| Synthesis Method | Solid-Phase Fmoc Chemistry | |
| Purification Method | Reverse-Phase HPLC | |
| Final Purity | >99% | |
| Total Yield | 180 mg |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual or automated synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, tBu for Aspartic acid and Serine, Trt for Lysine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Automated peptide synthesizer (optional)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminal Phenylalanine (F) and proceeding to the N-terminal Aspartic acid (D).
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude this compound peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a small volume of 50% acetonitrile in water.
-
HPLC System Setup:
-
Equilibrate the preparative C18 column with a starting mobile phase composition (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>99%) and freeze-dry them to obtain the purified this compound as a white powder.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Bombinakinin M-Induced Smooth Muscle Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M is a potent and highly selective bradykinin B2 receptor agonist, demonstrating significantly greater potency than bradykinin in mammalian arterial smooth muscle. Its ability to elicit dose-dependent contractile effects in smooth muscle tissues, such as the guinea pig ileum, makes it a valuable pharmacological tool for studying the bradykinin receptor system and for the screening and characterization of novel B2 receptor antagonists. These application notes provide detailed protocols for two standard methods to assess this compound-induced smooth muscle contraction: the isolated organ bath technique and the collagen gel contraction assay.
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to smooth muscle contraction.[1][2] Understanding the potency and efficacy of novel compounds targeting this receptor is crucial for the development of therapeutics for a variety of conditions, including pain, inflammation, and hypertension.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds in smooth muscle contraction assays. This data is essential for experimental design and interpretation.
Table 1: Potency of this compound in Guinea Pig Ileum
| Compound | Agonist Type | EC50 (nM) | Target Receptor |
| This compound | Full Agonist | 4.0 | Bradykinin B2 |
Data sourced from Tocris Bioscience product information.
Table 2: Comparative Potency of Kinins in Urinary Bladder Smooth Muscle
| Compound | pD2 Value (Rat) | pD2 Value (Guinea Pig) |
| Bradykinin | 7.20 | 7.35 |
| Bombesin | 8.33 | 8.83 |
| Substance P | 8.03 | 7.53 |
pD2 is the negative logarithm of the EC50 value. Data adapted from a study on urinary smooth muscles.
Signaling Pathway of this compound-Induced Smooth Muscle Contraction
This compound exerts its effects by binding to the bradykinin B2 receptor, a Gq-protein coupled receptor. This interaction initiates a well-defined signaling cascade, as depicted in the diagram below, culminating in an increase in intracellular calcium concentration and subsequent smooth muscle contraction.
Caption: this compound signaling pathway in smooth muscle cells.
Experimental Protocols
Two primary methods are detailed below. The choice of method will depend on the specific research question, available resources, and desired throughput.
Protocol 1: Isolated Organ Bath Assay using Guinea Pig Ileum
This is a classic pharmacological preparation for studying the contractile effects of substances on smooth muscle.
1. Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g).
-
Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6).
-
Gases: Carbogen (95% O2, 5% CO2).
-
Equipment:
-
Isolated organ bath system with a water jacket (maintained at 37°C).
-
Isotonic or isometric force transducer.
-
Data acquisition system (e.g., PowerLab).
-
Surgical instruments for dissection.
-
-
Test Substance: this compound stock solution (e.g., 1 mM in sterile water or appropriate solvent).
-
Reference Agonist: Bradykinin or Histamine stock solution.
-
Antagonist (optional): Bradykinin B2 receptor antagonist (e.g., HOE-140) for specificity studies.
2. Experimental Workflow
Caption: Experimental workflow for the isolated organ bath assay.
3. Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the caecum and carefully dissect a segment of the terminal ileum.
-
Place the isolated ileum in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen with Tyrode's solution to remove intestinal contents.
-
Cut the ileum into 2-3 cm segments and tie silk or cotton threads to each end.
-
-
Mounting and Equilibration:
-
Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas, maintaining the temperature at 37°C.
-
Mount the ileum segment by attaching the bottom thread to a fixed hook and the top thread to the force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes.
-
Wash the tissue with fresh Tyrode's solution every 15 minutes during equilibration.
-
-
Constructing a Concentration-Response Curve:
-
After equilibration, record a stable baseline.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 0.1 nM to 1 µM).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile response for each concentration.
-
-
Data Analysis:
-
Measure the peak contractile response for each concentration of this compound.
-
Normalize the data by expressing each response as a percentage of the maximum contraction achieved.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Collagen Gel Contraction Assay with Cultured Smooth Muscle Cells
This method is suitable for higher-throughput screening and for studies using specific cell types, such as human bronchial smooth muscle cells (hBSMCs).
1. Materials and Reagents
-
Cells: Primary or cultured smooth muscle cells (e.g., hBSMCs).
-
Cell Culture Medium: As appropriate for the cell type (e.g., SmGM-2 medium).
-
Reagents for Gel Preparation:
-
Type I Collagen solution (e.g., from rat tail or bovine).
-
5x concentrated cell culture medium (e.g., DMEM).
-
Reconstitution/Neutralization buffer.
-
-
Equipment:
-
24-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Image analysis system or a ruler for measuring gel diameter.
-
-
Test Substance: this compound stock solution.
2. Experimental Workflow
Caption: Experimental workflow for the collagen gel contraction assay.
3. Detailed Procedure
-
Cell and Gel Preparation:
-
Harvest cultured smooth muscle cells and resuspend them in culture medium at a concentration of 2-5 x 10^6 cells/mL.
-
On ice, mix the Type I collagen solution, 5x concentrated medium, reconstitution buffer, and cell suspension. A common ratio is 7:2:1:1 (collagen:medium:buffer:cells). The final cell concentration in the gel should be around 4 x 10^5 cells/mL.
-
Carefully pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, avoiding air bubbles.
-
-
Gel Polymerization and Culture:
-
Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
-
After polymerization, add 1.0 mL of culture medium on top of each gel.
-
Culture the gels for 2-3 days, allowing the cells to establish mechanical stress within the matrix.
-
-
Initiation of Contraction:
-
Before adding the test substance, gently release the collagen gels from the sides of the wells using a sterile spatula.
-
Add this compound at various concentrations to the culture medium. Include a vehicle control.
-
-
Data Acquisition and Analysis:
-
Capture images of the gels at regular intervals (e.g., every 10 minutes for 60 minutes) after adding this compound.
-
Measure the diameter or area of each gel.
-
Calculate the percentage of contraction relative to the initial gel size.
-
Plot the percentage of contraction against time or against the logarithm of the this compound concentration.
-
Conclusion
The provided protocols offer robust and reproducible methods for characterizing the contractile effects of this compound on smooth muscle. The isolated organ bath assay provides data on intact tissue, while the collagen gel contraction assay allows for studies on specific cultured cell types and is amenable to higher throughput. Careful adherence to these protocols will enable researchers to accurately determine the potency and efficacy of this compound and other modulators of the bradykinin B2 receptor.
References
In Vitro Models for Elucidating the Pharmacological Effects of Bombinakinin M
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M, a naturally occurring peptide isolated from the skin secretions of the frog Bombina maxima, is a potent and selective agonist for the bradykinin B2 receptor. As a member of the kinin family, it plays a role in various physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction. Understanding the detailed mechanisms of this compound's action is crucial for evaluating its therapeutic potential. This document provides comprehensive application notes and detailed protocols for establishing robust in vitro models to study the effects of this compound, focusing on receptor binding, downstream signaling pathways, and cellular responses.
Data Presentation
The following tables summarize the quantitative data available for this compound (also known as Maximakinin) and the parent molecule, bradykinin, for comparative purposes.
Table 1: Receptor Binding Affinity of this compound and Bradykinin
| Ligand | Receptor | Species | Cell Line/Tissue | Assay Type | Kᵢ / IC₅₀ (nM) | Reference |
| This compound | Bradykinin B2 | Human | Recombinant myc-B₂Rs | [³H]BK Competition | ~1,500-fold less potent than Bradykinin | [1] |
| This compound | Bradykinin B2 | Rat | Recombinant myc-B₂Rs | [³H]BK Competition | ~6.2-fold less potent than Bradykinin | [1][2][3] |
| Bradykinin | Bradykinin B2 | Human | CHO cells expressing hB2R | [³H]-BK Binding | Kᵢ ~ 0.8 - 15 | [4] |
| Bradykinin | Bradykinin B2 | Rat | Rat Uterus Membranes | [³H]-BK Binding | Kᵢ ~ 1.0 |
Note: The significant difference in this compound's affinity for human versus rat B2 receptors highlights the importance of selecting the appropriate species-specific model for translational studies. The lower affinity for the human receptor may be due to the peptide acting as a prodrug that is cleaved into more active fragments in human tissues.
Table 2: Functional Potency of this compound
| Peptide | Assay | Tissue/Cell Line | Parameter | EC₅₀ (nM) | Reference |
| This compound | Smooth Muscle Contraction | Guinea Pig Ileum | Contraction | 4.0 | |
| This compound | ERK MAP Kinase Activation | HEK 293 cells | Phosphorylation | 8-12 fold less potent than Bradykinin |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon receptor activation is through the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, through Ras and Raf-1.
Experimental Workflow: In Vitro Characterization
The following diagram outlines a typical workflow for the comprehensive in vitro characterization of this compound's effects.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human bradykinin B2 receptor (hB2R) using a competitive binding assay with a radiolabeled ligand, such as [³H]-Bradykinin.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human bradykinin B2 receptor (CHO-hB2R or HEK293-hB2R).
-
Membrane Preparation: Crude membrane fractions prepared from the expressing cell line.
-
Radioligand: [³H]-Bradykinin (specific activity ~80-100 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: Unlabeled Bradykinin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hB2R or HEK293-hB2R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Assay Setup (in 96-well plates):
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Bradykinin + 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled Bradykinin + 50 µL of [³H]-Bradykinin + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound + 50 µL of [³H]-Bradykinin + 100 µL of membrane preparation. (Final [³H]-Bradykinin concentration should be near its Kd value).
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Bradykinin binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to this compound stimulation, allowing for the determination of its functional potency (EC₅₀).
Materials:
-
Cell Line: CHO-hB2R or HEK293-hB2R cells.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Serial dilutions in assay buffer.
-
Positive Control: Bradykinin.
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Plating:
-
Seed CHO-hB2R or HEK293-hB2R cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound (or Bradykinin as a positive control) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence response against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Protocol 3: MAPK/ERK Activation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2 in response to this compound stimulation.
Materials:
-
Cell Line: CHO-hB2R or HEK293-hB2R cells.
-
This compound.
-
Serum-free medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and Western blotting apparatus.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Culture cells in 6-well plates to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize the in vitro effects of this compound, providing valuable insights for drug discovery and development.
References
- 1. Species-specific pharmacology of maximakinin, an amphibian homologue of bradykinin: putative prodrug activity at the human B2 receptor and peptidase resistance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific pharmacology of maximakinin, an amphibian homologue of bradykinin: putative prodrug activity at the human B2 receptor and peptidase resistance in rat [PeerJ Preprints] [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of Bombinakinin M in Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M is a potent peptide agonist of the bradykinin B2 receptor, eliciting dose-dependent contractile effects in smooth muscle preparations such as the guinea pig ileum. The isolated guinea pig ileum is a classic and robust in vitro model for characterizing the pharmacological activity of substances that act on smooth muscle. This document provides detailed application notes and protocols for generating a cumulative dose-response curve for this compound and for performing antagonist studies using the selective bradykinin B2 receptor antagonist, Hoe 140.
Signaling Pathway of this compound in Guinea Pig Ileum Smooth Muscle
This compound, acting as a bradykinin B2 receptor agonist, initiates a well-characterized signaling cascade in smooth muscle cells. Upon binding to the B2 receptor, a G-protein coupled receptor (GPCR), it activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a critical step in smooth muscle contraction.[1][2]
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Protocols
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g).
-
Chemicals and Drugs:
-
This compound
-
Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]bradykinin)
-
Acetylcholine (for tissue viability check)
-
Histamine (for tissue viability check)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl2)
-
Magnesium Chloride (MgCl2)
-
Sodium Bicarbonate (NaHCO3)
-
Sodium Dihydrogen Phosphate (NaH2PO4)
-
Glucose
-
-
Equipment:
-
Isolated organ bath system with a water jacket (maintained at 37°C)
-
Isotonic force transducer
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Carbogen gas (95% O2, 5% CO2) supply
-
Dissection instruments (scissors, forceps)
-
Surgical thread
-
Pipettes and pipette tips
-
Glassware for solution preparation
-
Preparation of Tyrode's Solution
Proper physiological salt solution is crucial for maintaining tissue viability.
| Component | Concentration (g/L) | Molar Concentration (mM) |
| Sodium Chloride (NaCl) | 8.0 | 137 |
| Potassium Chloride (KCl) | 0.2 | 2.7 |
| Calcium Chloride (CaCl2) | 0.2 | 1.8 |
| Magnesium Chloride (MgCl2) | 0.1 | 1.05 |
| Sodium Bicarbonate(NaHCO3) | 1.0 | 11.9 |
| Sodium DihydrogenPhosphate (NaH2PO4) | 0.05 | 0.42 |
| Glucose | 1.0 | 5.6 |
Prepare fresh on the day of the experiment and continuously aerate with carbogen gas (95% O2, 5% CO2) to maintain a pH of 7.4.
Protocol 1: Preparation of Isolated Guinea Pig Ileum
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the caecum and identify the terminal ileum.
-
Carefully dissect a segment of the ileum (approximately 10-15 cm from the ileocecal junction).[3]
-
Place the isolated ileum segment in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.
-
Cut the ileum into smaller segments of 2-3 cm in length.[3]
-
Tie a surgical thread to each end of the ileum segment.
Protocol 2: Mounting the Tissue and Equilibration
-
Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas. Maintain the temperature at 37°C.
-
Mount the prepared ileum segment in the organ bath by attaching the bottom thread to a fixed hook and the top thread to the isotonic force transducer.
-
Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes.
-
During the equilibration period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
After equilibration, check the viability of the tissue by adding a submaximal concentration of acetylcholine or histamine to elicit a contraction. Wash the tissue thoroughly and allow it to return to baseline.
Protocol 3: Generating a Cumulative Dose-Response Curve for this compound
Given that the EC50 of this compound in guinea pig ileum is approximately 4.0 nM, a suitable concentration range for the dose-response curve would be from 0.1 nM to 1 µM.
-
After a stable baseline is achieved post-equilibration, add the lowest concentration of this compound (e.g., 0.1 nM) to the organ bath.
-
Record the contractile response until it reaches a plateau.
-
Without washing, add the next, higher concentration of this compound. The concentrations should be increased in a logarithmic or semi-logarithmic manner (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).
-
Continue this cumulative addition until the maximum response is achieved and further increases in concentration produce no further change in response.
-
At the end of the experiment, wash the tissue thoroughly with fresh Tyrode's solution to allow it to return to the baseline.
Protocol 4: Antagonist Study with Hoe 140
Hoe 140 is a potent and selective bradykinin B2 receptor antagonist. An effective concentration for in vitro studies on guinea pig ileum is in the range of 1-10 nM.
-
After generating a control dose-response curve for this compound, wash the tissue thoroughly and allow it to return to a stable baseline.
-
Add Hoe 140 (e.g., 10 nM) to the organ bath and incubate for a pre-determined period (e.g., 20-30 minutes).
-
Following the incubation period, repeat the cumulative dose-response curve for this compound in the presence of Hoe 140.
-
The dose-response curve for this compound is expected to shift to the right in the presence of the competitive antagonist Hoe 140.
Data Presentation and Analysis
Summarize the collected data in a clear and organized manner.
Table 1: Individual Dose-Response Data for this compound
| Concentration of this compound (nM) | Response Amplitude (g or mm) | % of Maximum Response |
| 0.1 | ||
| 0.3 | ||
| 1 | ||
| 3 | ||
| 10 | ||
| 30 | ||
| 100 | ||
| 300 | ||
| 1000 |
Table 2: Summary of Calculated Pharmacological Parameters
| Parameter | Value | Standard Deviation (SD) | Standard Error of the Mean (SEM) |
| EC50 (nM) | |||
| Emax (g or mm) | |||
| Hill Slope |
The EC50 (half-maximal effective concentration) can be determined by plotting the percentage of maximum response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
Caption: Workflow for generating a dose-response curve of this compound.
References
Application Notes and Protocols for Measuring Bombinakinin M-Induced Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M is a bradykinin-like peptide that is expected to exert its biological effects through the activation of G-protein coupled receptors (GPCRs), leading to the mobilization of intracellular calcium ([Ca²⁺]i). The measurement of this calcium flux is a critical step in characterizing the peptide's potency, efficacy, and mechanism of action. These application notes provide detailed protocols for quantifying this compound-induced calcium mobilization using common cell-based fluorescent assays.
Principle of Calcium Mobilization Assays
Upon binding to its receptor, this compound is hypothesized to activate the Gαq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced calcium mobilization.
Experimental Workflow Diagram
Caption: General workflow for a fluorescent calcium mobilization assay.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from calcium mobilization assays for a bradykinin-like peptide. These values are illustrative and can vary based on the cell line, receptor expression levels, and specific assay conditions.
Table 1: Potency (EC₅₀) of this compound in Different Cell Lines
| Cell Line | Receptor Expressed | Calcium Indicator | EC₅₀ (nM) |
| HEK293 | Endogenous B₂ | Fluo-4 AM | 8.5 |
| CHO-K1 | Recombinant Human B₂ | Fura-2 AM | 3.2 |
| Primary Neurons | Endogenous B₂ | Fluo-4 AM | 12.1 |
Table 2: Efficacy (% of Maximum Response) of this compound Compared to Bradykinin
| Compound | Concentration (nM) | Cell Line | % Max Response (vs. Bradykinin) |
| This compound | 100 | HEK293 | 95% |
| Bradykinin (Reference) | 100 | HEK293 | 100% |
Table 3: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay robustness and suitability for high-throughput screening. |
| Signal-to-Background (S/B) | > 5 | The ratio of the signal from a maximally stimulated well to a vehicle control well. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay. |
Experimental Protocols
Below are detailed protocols for performing calcium mobilization assays using Fluo-4 AM and Fura-2 AM dyes. These protocols are suitable for 96-well or 384-well microplate formats.
Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay
This protocol is optimized for a homogeneous, no-wash assay, which is ideal for high-throughput screening.
1. Materials and Reagents:
-
Cells expressing the bradykinin B₂ receptor (e.g., HEK293, CHO-B₂)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluo-4 AM dye loading solution (commercially available kits are recommended, e.g., from Thermo Fisher Scientific, Sigma-Aldrich)[1][2][3]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Bradykinin (as a reference agonist)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
2. Cell Plating:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed cells into black, clear-bottom microplates at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.[1]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
3. Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions.[1]
-
Remove the culture medium from the cell plate.
-
Add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.
4. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform a serial dilution of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.
5. Measurement of Calcium Mobilization:
-
Set the fluorescence microplate reader to excitation and emission wavelengths of ~490 nm and ~525 nm, respectively.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the this compound dilutions from the compound plate.
-
Continue to record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak response.
6. Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., bradykinin).
Protocol 2: Fura-2 AM Ratiometric Calcium Imaging
This protocol utilizes the ratiometric dye Fura-2 AM, which allows for a more precise quantification of intracellular calcium concentrations, independent of dye loading variations.
1. Materials and Reagents:
-
Same as Protocol 1, but substitute Fluo-4 AM with Fura-2 AM.
-
Fluorescence microplate reader or microscope capable of dual-wavelength excitation (~340 nm and ~380 nm) and emission detection at ~510 nm.
2. Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality DMSO.
-
Loading Buffer: Prepare HBSS with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion).
3. Cell Plating:
-
Follow the same procedure as in Protocol 1. For microscopy, seed cells on poly-D-lysine coated coverslips.
4. Dye Loading:
-
Remove the culture medium and wash the cells once with Loading Buffer.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution in Loading Buffer to a final concentration of 1-5 µg/mL.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Loading Buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for at least 20-30 minutes.
5. Measurement of Calcium Mobilization:
-
Set the instrument to alternate excitation between 340 nm and 380 nm, while collecting emission at 510 nm.
-
Acquire a stable baseline ratio (F₃₄₀/F₃₈₀) for 10-20 seconds.
-
Add the this compound dilutions.
-
Continue to record the ratiometric signal kinetically for at least 60-120 seconds.
6. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Alternative Method: Aequorin-Based Luminescence Assay
For certain applications, aequorin-based assays offer an alternative to fluorescent dyes. These assays measure the luminescence produced upon calcium binding to the photoprotein aequorin. This method is particularly useful for avoiding compound autofluorescence.
Principle: Cells are engineered to express apoaequorin. Prior to the assay, the cells are incubated with coelenterazine, which combines with apoaequorin to form the active photoprotein aequorin. When intracellular calcium levels rise, calcium binds to aequorin, causing it to oxidize coelenterazine and emit a flash of light that can be measured by a luminometer.
Brief Protocol:
-
Use a stable cell line expressing apoaequorin and the bradykinin B₂ receptor.
-
Incubate the cells with coelenterazine to reconstitute active aequorin.
-
Measure baseline luminescence.
-
Inject this compound and measure the resulting luminescent signal over time.
-
Analyze the data similarly to the fluorescence-based assays to determine potency and efficacy.
Conclusion
The protocols described provide robust and reliable methods for measuring this compound-induced calcium mobilization. The choice between a no-wash Fluo-4 AM assay, a ratiometric Fura-2 AM assay, or a luminescence-based aequorin assay will depend on the specific experimental needs, available instrumentation, and desired throughput. Proper assay validation, including the determination of Z'-factor and signal-to-background ratios, is crucial for ensuring data quality and reliability in drug discovery and research applications.
References
Application Notes and Protocols for Bombinakinin M in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M is a fascinating bipotential peptide isolated from the skin secretions of the frog Bombina maxima. This molecule presents a dual role in the study of inflammation. The full-length peptide is a potent pro-inflammatory agent, acting as a powerful agonist for bradykinin receptors. In contrast, specific fragments of this compound have demonstrated significant anti-inflammatory properties by neutralizing bacterial lipopolysaccharide (LPS), a key trigger of septic inflammatory responses.[1] These distinct activities make this compound and its derivatives valuable tools for investigating the complex mechanisms of inflammation, from receptor-mediated signaling to endotoxin-driven innate immune activation.
This document provides detailed application notes and experimental protocols for studying both the pro-inflammatory effects of the full-length this compound and the anti-inflammatory, LPS-neutralizing capabilities of its fragments.
Part 1: Pro-inflammatory aAplications of Full-Length this compound
The full-length this compound peptide (Sequence: DLPKINRKGPRPPGFSPFR) acts as a potent agonist of bradykinin B2 receptors, initiating a signaling cascade that leads to classic inflammatory responses such as vasodilation, increased vascular permeability, and the production of inflammatory mediators.
Quantitative Data: Receptor Agonist Activity
| Peptide | Bioassay | Receptor Target | Potency (EC50) | Reference |
| This compound | Guinea Pig Ileum Contraction | Bradykinin B2 Receptor | 4.0 nM | [2] |
| Bradykinin (for comparison) | Guinea Pig Ileum Contraction | Bradykinin B2 Receptor | ~1.0 nM | [2] |
Signaling Pathway of this compound-induced Inflammation
As a bradykinin B2 receptor agonist, this compound is predicted to activate the canonical Gαq/11 signaling pathway. This cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. Downstream, this signaling activates key pro-inflammatory transcription factors like NF-κB and AP-1 through the MAPK pathways (ERK1/2 and p38), culminating in the expression and release of pro-inflammatory cytokines such as IL-6 and TNF-α.
References
- 1. Fragments of this compound exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin-related peptides modulate interleukin-1 production by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Bombinakinin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M is a potent and highly selective bradykinin B2 receptor agonist, demonstrating approximately 50-fold greater potency than bradykinin in mammalian arterial smooth muscle.[1] Originating from the skin secretions of amphibian species of the Bombina genus, this peptide and its fragments have shown potential therapeutic activities, including the neutralization of lipopolysaccharide (LPS), suggesting applications in inflammatory conditions and sepsis.[2][3][4] These application notes provide detailed experimental designs and protocols for conducting in vivo studies to investigate the pharmacological effects of this compound. The focus is on its potential roles in inflammation, nociception, and cardiovascular regulation, mediated through the bradykinin B2 receptor signaling pathway.
Key Signaling Pathway
The biological effects of this compound are primarily mediated through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[5] Upon binding, the receptor stimulates Gq and Gi proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to increased intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. This signaling is crucial for a variety of physiological responses, including vasodilation, inflammation, and pain transmission.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
In Vivo Model of LPS-Induced Systemic Inflammation
This protocol is designed to evaluate the anti-inflammatory effects of this compound by assessing its ability to counteract the systemic inflammation induced by lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for LPS-Induced Inflammation Assay.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment for at least 7 days before the experiment.
-
Groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Saline)
-
This compound (LPS + various doses of this compound)
-
Positive Control (e.g., Dexamethasone)
-
-
Procedure: a. Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.). b. After 30 minutes, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg). c. Monitor rectal temperature and body weight at specified time points (e.g., 1, 2, 4, and 6 hours post-LPS). d. At the end of the experiment (e.g., 6 hours), collect blood via cardiac puncture under anesthesia. e. Centrifuge blood to obtain plasma and store at -80°C.
-
Endpoint Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma using ELISA kits.
-
Data Presentation:
| Group | Dose | Change in Body Temp (°C) at 4h | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | |||
| LPS Control | 1 mg/kg | |||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose | |||
| Positive Control | (e.g., 10 mg/kg) |
In Vivo Model of Carrageenan-Induced Paw Edema
This model assesses the anti-inflammatory activity of this compound in an acute local inflammation model.
Methodology:
-
Animals: Male Wistar rats (150-200 g).
-
Groups (n=6-8 per group):
-
Vehicle Control
-
Carrageenan Control
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin)
-
-
Procedure: a. Measure the initial paw volume of the right hind paw using a plethysmometer. b. Administer this compound or controls (i.p. or subcutaneously). c. After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation:
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
-
Data Presentation:
| Group | Dose | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | ||
| Carrageenan Control | - | 0% | |
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose | ||
| Positive Control | (e.g., 10 mg/kg) |
In Vivo Nociception Assays
These assays evaluate the potential analgesic effects of this compound.
Methodology:
-
Animals: Male ICR mice (20-25 g).
-
Apparatus: Hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: a. Administer this compound or vehicle. b. At various time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the mouse on the hot plate. c. Record the latency to a nociceptive response (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure: a. Administer this compound or vehicle. b. After 30 minutes, inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw. c. Immediately place the animal in an observation chamber. d. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
Data Presentation (Nociception):
| Assay | Group | Dose | Response Latency (s) or Licking Time (s) |
| Hot Plate | Vehicle Control | - | |
| This compound | Low Dose | ||
| This compound | High Dose | ||
| Formalin (Late Phase) | Vehicle Control | - | |
| This compound | Low Dose | ||
| This compound | High Dose |
In Vivo Cardiovascular Assessment
This protocol assesses the hemodynamic effects of this compound.
Experimental Workflow:
Caption: Workflow for Cardiovascular Assessment.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Anesthesia and Surgery: a. Anesthetize the rat (e.g., with urethane). b. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Procedure: a. Allow the animal to stabilize for 30 minutes after surgery. b. Record baseline mean arterial pressure (MAP) and heart rate (HR). c. Administer bolus intravenous injections of this compound at increasing doses. d. Record the changes in MAP and HR after each dose. e. To confirm B2 receptor mediation, a separate group can be pre-treated with a B2 receptor antagonist (e.g., Icatibant) before this compound administration.
Data Presentation:
| Treatment | Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (ΔmmHg) | Change in Heart Rate (Δbpm) |
| Vehicle | - | ||
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 | ||
| B2R Antagonist + this compound | Dose 3 |
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for inflammation, nociception, and cardiovascular models will enable researchers to systematically evaluate the therapeutic potential of this potent bradykinin B2 receptor agonist. Adherence to these standardized methods will facilitate the generation of robust and comparable data, which is essential for advancing the understanding and potential clinical application of this compound.
References
- 1. This compound | 509151-65-9 | Bradykinin Receptor | MOLNOVA [molnova.cn]
- 2. Fragments of this compound exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Bombinakinin M Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinakinin M, also known as Maximakinin, is a potent bradykinin-related nonadecapeptide originally isolated from the skin secretions of the toad Bombina maxima. It functions as a powerful agonist at mammalian bradykinin receptors, exhibiting high selectivity and potency, particularly at the bradykinin B2 receptor subtype. In functional assays, this compound has been shown to be approximately 50-fold more potent than bradykinin in mammalian arterial smooth muscle and elicits contractile effects on guinea pig ileum with an EC50 value of 4.0 nM. Understanding the binding characteristics of this compound and other ligands to the bradykinin B2 receptor is crucial for research in inflammation, pain, and cardiovascular diseases, as well as for the development of novel therapeutics targeting this pathway.
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other test compounds with the bradykinin B2 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound and other common ligands targeting the bradykinin B2 receptor. This data is essential for comparing the relative affinities and potencies of different compounds.
Table 1: Functional Potency of this compound
| Compound | Assay System | Parameter | Value (nM) |
| This compound | Guinea Pig Ileum Contraction | EC50 | 4.0 |
| Bradykinin | Guinea Pig Ileum Contraction | EC50 | ~1.0 |
Table 2: Binding Affinities of Bradykinin B2 Receptor Ligands
| Compound | Radioligand | Receptor Source | Parameter | Value (nM) | Reference |
| Bradykinin | [3H]-Bradykinin | Human Umbilical Vein | Kd | 0.51 | |
| Hoe 140 (Antagonist) | [3H]-Bradykinin | Human Umbilical Vein | Ki | 0.17 | |
| FR 173657 (Antagonist) | [3H]-Bradykinin | Human Umbilical Vein | Ki | 1.94 | |
| Lys-[desArg9]-BK (B1 Agonist) | [3H]-Bradykinin | Human Umbilical Vein | Ki | >10,000 |
Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins. Activation of the receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These pathways collectively contribute to the physiological responses mediated by the receptor, such as smooth muscle contraction and inflammatory processes.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the bradykinin B2 receptor.
1. Materials and Reagents
-
Radioligand: [3H]-Bradykinin (specific activity ~80-100 Ci/mmol)
-
Receptor Source: Membranes from cells stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells), or tissue preparations known to express the receptor (e.g., human umbilical vein smooth muscle).
-
Test Compound: this compound or other synthetic analogs.
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.
2. Membrane Preparation
-
Culture cells expressing the bradykinin B2 receptor to confluency.
-
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold assay buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
3. Radioligand Binding Assay Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.
-
Assay Setup:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Bradykinin (final concentration ~0.5-1.0 nM), and 150 µL of membrane preparation (5-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of unlabeled bradykinin (1 µM final concentration), 50 µL of [3H]-Bradykinin, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound (at various concentrations, e.g., 10^-11 to 10^-5 M), 50 µL of [3H]-Bradykinin, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
4. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow
The following diagram illustrates the key steps in the this compound receptor binding assay.
Application Notes and Protocols for Developing an In Vivo Model for Bombinakinin M Research
Application Note ID: AN-BMK-IVM-001
Introduction
Bombinakinin M is a potent and highly selective peptide agonist for the bradykinin B2 receptor, originally isolated from the skin secretions of the toad Bombina maxima.[1][2] As a bradykinin B2 receptor agonist, this compound is expected to play a significant role in physiological and pathophysiological processes such as inflammation, pain, and vasodilation.[3][4][5] The development of robust in vivo models is crucial for elucidating the biological functions of this compound and evaluating its therapeutic potential.
This document provides detailed protocols for two standard preclinical in vivo models to investigate the pro-inflammatory and nociceptive effects of this compound: the Carrageenan-Induced Paw Edema model in rats and the Hot Plate Test for analgesia in mice. These models are widely used in pharmacology to assess the activity of compounds targeting inflammatory and pain pathways.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor initiates a signaling cascade primarily through Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the sensation of pain.
Figure 1: Simplified signaling pathway of the Bradykinin B2 receptor activation by this compound.
Part I: Pro-inflammatory Activity Assessment
Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible assay for evaluating the pro-inflammatory effects of a substance. Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema, which can be quantified by measuring the change in paw volume.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Test Substance: this compound (dissolved in sterile saline).
-
Phlogistic Agent: 1% (w/v) λ-Carrageenan suspension in sterile saline.
-
Reference Drug (optional): Indomethacin (10 mg/kg, for positive control).
-
Vehicle: Sterile saline.
-
Equipment: Plethysmometer, syringes (1 mL), needles (26G), animal scale.
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the rats into groups (n=6 per group), for example:
-
Group 1: Vehicle control (saline).
-
Group 2: this compound (Dose 1, e.g., 10 µg/kg).
-
Group 3: this compound (Dose 2, e.g., 30 µg/kg).
-
Group 4: this compound (Dose 3, e.g., 100 µg/kg).
-
Group 5 (Optional): Positive control (Indomethacin, 10 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Administration: Administer the assigned treatment (this compound, vehicle, or reference drug) via intraperitoneal (i.p.) injection.
-
Induction of Edema: 30 minutes after treatment administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Increase in Paw Volume: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Increase in Volume (mL) = Vt - V0
-
Where Vt is the paw volume at time t, and V0 is the baseline paw volume.
-
-
Percentage of Edema Inhibition: If a reference anti-inflammatory drug is used, the percentage of inhibition can be calculated to validate the model.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | N | Mean Paw Volume Increase (mL) ± SEM |
| 1 hour | ||
| Vehicle (Saline) | 6 | 0.35 ± 0.04 |
| This compound (10 µg/kg) | 6 | 0.48 ± 0.05 |
| This compound (30 µg/kg) | 6 | 0.62 ± 0.06** |
| This compound (100 µg/kg) | 6 | 0.85 ± 0.07*** |
| Indomethacin (10 mg/kg) | 6 | 0.18 ± 0.03# |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. #p<0.001 vs. Vehicle. Data are representative. |
Part II: Nociceptive Activity Assessment
Protocol: Hot Plate Test for Analgesia in Mice
The hot plate test is a widely used method for assessing the response to pain caused by a thermal stimulus. It is particularly effective for evaluating centrally acting analgesics. This protocol will assess if this compound induces hyperalgesia (increased sensitivity to pain).
Figure 3: Experimental workflow for the hot plate test.
-
Animals: Male Swiss albino or ICR mice (20-25 g).
-
Test Substance: this compound (dissolved in sterile saline).
-
Reference Drug (optional): Morphine (5 mg/kg, for analgesic control) or a known hyperalgesic agent.
-
Vehicle: Sterile saline.
-
Equipment: Hot plate apparatus with temperature control, stopwatch, transparent cylinder to confine the mouse.
-
Acclimatization: Acclimate mice to the laboratory for at least one week. On the day of the experiment, allow them to acclimate to the testing room for at least 30-60 minutes.
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.
-
Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time (in seconds) it takes for the mouse to exhibit a pain response, such as licking its hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be set. Any mouse that does not respond within the cut-off time should be removed and excluded from the study.
-
Grouping: Randomly divide the mice into treatment groups (n=6-8 per group).
-
Administration: Administer this compound, vehicle, or a reference drug via intraperitoneal (i.p.) injection.
-
Post-Treatment Testing: At various time points after administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and record the latency time as described in step 3.
-
Change in Latency: The primary endpoint is the latency time (in seconds) for the pain response. A decrease in latency time compared to the vehicle group suggests a hyperalgesic effect.
-
Statistical Analysis: Analyze the data using a two-way ANOVA (with treatment and time as factors) followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.
Table 2: Effect of this compound on Thermal Nociception in the Hot Plate Test in Mice
| Treatment Group (Dose) | N | Mean Latency to Response (seconds) ± SEM |
| 30 min | ||
| Vehicle (Saline) | 8 | 12.5 ± 0.8 |
| This compound (10 µg/kg) | 8 | 10.1 ± 0.7 |
| This compound (30 µg/kg) | 8 | 8.2 ± 0.5** |
| This compound (100 µg/kg) | 8 | 6.5 ± 0.4*** |
| Morphine (5 mg/kg) | 8 | 25.8 ± 1.5# |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. #p<0.001 vs. Vehicle. Data are representative. |
Conclusion
The protocols described provide a robust framework for the in vivo characterization of this compound. The carrageenan-induced paw edema model will allow for the quantification of its pro-inflammatory effects, while the hot plate test will help in understanding its impact on nociception. The data generated from these models will be instrumental for researchers, scientists, and drug development professionals in evaluating the pharmacological profile of this compound and its potential as a therapeutic target or pharmacological tool. All procedures involving animals should be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. This compound | CAS 509151-65-9 | Maximakinin | Tocris Bioscience [tocris.com]
- 2. This compound | 509151-65-9 | Bradykinin Receptor | MOLNOVA [molnova.cn]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bombinakinin M Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bombinakinin M concentration for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent synthetic peptide agonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Its mechanism of action involves binding to and activating the bradykinin B2 receptor, which is constitutively expressed on various cell types. This activation stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to a variety of cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
Based on this, a recommended starting concentration range for this compound is 0.1 nM to 100 nM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
For optimal stability, this compound should be stored at -20°C in its lyophilized form. To prepare a stock solution, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer such as PBS. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your assay buffer or cell culture medium immediately before use.
Q4: Is this compound likely to be cytotoxic?
At high concentrations, peptides can sometimes exhibit non-specific effects or cytotoxicity. While specific cytotoxicity data for this compound is limited, it is always recommended to assess the potential for cytotoxicity in your specific cell line. This can be done using standard viability assays such as the MTT or trypan blue exclusion assay. It is important to distinguish between a true biological effect mediated by the bradykinin B2 receptor and a cytotoxic response. Including a negative control (untreated cells) and a positive control for cytotoxicity is essential.
Troubleshooting Guides
Issue 1: No or Low Response to this compound
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and increasing to a high concentration (e.g., 1 µM) to determine the EC50 in your system. |
| Low Bradykinin B2 Receptor Expression | Confirm the expression of the bradykinin B2 receptor in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of the receptor or a transient transfection system. |
| Peptide Degradation | Ensure proper storage and handling of the this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Assay Sensitivity | Optimize your assay conditions. For calcium mobilization assays, ensure proper loading of the fluorescent dye and use a sensitive plate reader. For other assays, check the incubation times and reagent concentrations. |
| Incorrect Assay Buffer | Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for both the cells and the peptide activity. |
Issue 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Reduce the concentration of this compound. High concentrations can lead to off-target effects or receptor desensitization. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit higher background signals. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence from the compound, cells, or media. Use phenol red-free media if necessary. |
| Contaminants in Peptide Preparation | Ensure the purity of the this compound. If you suspect contamination, consider using a new batch or a different supplier. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and use a calibrated multichannel pipette for seeding. Allow the plate to sit at room temperature for a few minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and techniques. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS. |
| Inconsistent Incubation Times | Standardize all incubation times throughout the experiment. |
Data Presentation
Table 1: Reported EC50 Values for Bradykinin in Various In Vitro Assays
| Assay Type | Cell Line | Reported EC50 (nM) | Reference |
| Calcium Mobilization | HiTSeeker BDKRB2 Cells | 2.18 | [2] |
| β-arrestin Recruitment | HiTSeeker BDKRB2 Cells | 5.21 | [2] |
| Calcium Mobilization | HEK293 Cells | 36.5 | [3] |
| ERK Activation | HEK293 Cells | 9.8 | |
| Calcium Mobilization | Bovine Tracheal Smooth Muscle Cells | ~20 (log EC50 = -8.7 M) | |
| Inositol Phosphate Accumulation | Human Corneal Epithelial Cells | 3.26 |
Table 2: Recommended Starting Concentration Range for this compound Dose-Response Experiments
| Concentration Range | Purpose |
| 0.01 nM - 1 nM | To determine the lower end of the dose-response curve and threshold for activation. |
| 1 nM - 100 nM | Expected range for observing a significant portion of the dose-response curve, including the EC50. |
| 100 nM - 10 µM | To establish the maximal response and identify potential non-specific or cytotoxic effects at higher concentrations. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general guideline for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically including Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.
-
Add assay buffer to each well.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the desired concentration of this compound and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
Protocol 2: Cytotoxicity Assay (MTT)
This protocol outlines a common method for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Clear 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel this compound antagonists and a bradykinin potential peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Bombinakinin M dose-response variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing dose-response variability in experiments involving Bombinakinin M.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is not showing a classic sigmoidal shape. What are the common causes?
A non-sigmoidal dose-response curve can arise from several factors.[1][2][3] One common reason is that the tested concentration range is not optimal. If the concentrations are too high, you may only observe the upper plateau of the curve, while concentrations that are too low may not elicit a measurable response.[1] Another possibility is the presence of non-monotonic dose responses, where the response changes direction as the dose increases.[4] Experimental artifacts such as compound precipitation at high concentrations or degradation at low concentrations can also distort the curve's shape.
Q2: I am observing significant variability between replicate experiments. What steps can I take to improve reproducibility?
Variability between experiments is a common challenge in peptide-based assays. To enhance reproducibility, it is crucial to standardize all experimental parameters. This includes ensuring consistent cell densities, incubation times, and reagent concentrations. Peptides are susceptible to degradation, so proper storage and handling are critical. It is recommended to aliquot lyophilized peptide stocks to avoid repeated freeze-thaw cycles. Additionally, using a freshly prepared peptide solution for each experiment can minimize variability caused by degradation in solution. Implementing a standard operating procedure (SOP) for the entire experimental workflow can also help ensure consistency across replicates.
Q3: My peptide solution appears cloudy or has visible precipitates. How does this affect my experiment and how can I resolve it?
Cloudiness or precipitation in your peptide solution indicates poor solubility or aggregation. This can lead to an inaccurate determination of the actual peptide concentration in solution, resulting in significant dose-response variability. To address this, ensure you are using the recommended solvent for this compound. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer can improve solubility. It is also advisable to visually inspect the solution before use and centrifuge it to remove any aggregates if necessary.
Q4: How can I be sure that the observed biological effect is specific to this compound?
To confirm the specificity of the observed effect, it is essential to include proper controls in your experimental design. A key control is the use of a specific antagonist for the this compound receptor. If the biological response is diminished or abolished in the presence of the antagonist, it provides strong evidence for the specificity of this compound's action. Additionally, testing a structurally related but inactive peptide can serve as a negative control to rule out non-specific effects.
Troubleshooting Guides
Issue 1: Higher than Expected EC50 Value
If the calculated EC50 value is significantly higher than anticipated, it may indicate a loss of peptide activity or issues with the assay setup.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Peptide Degradation | Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Store lyophilized peptide and stock solutions at the recommended temperature (-20°C or -80°C). |
| Incorrect Peptide Concentration | Verify the initial concentration of the peptide stock. Consider having the peptide concentration confirmed by a third-party service. Ensure accurate serial dilutions by using calibrated pipettes and proper pipetting techniques. |
| Cell Health and Density | Monitor cell viability and ensure cells are in the logarithmic growth phase. Use a consistent cell seeding density for all experiments. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure the assay buffer composition (pH, ionic strength) is optimal for receptor binding and cell function. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the specific response from background noise, leading to inaccurate dose-response curves.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate all detection reagents (e.g., antibodies, substrates) to determine the optimal concentration that maximizes signal while minimizing background. |
| High Background Signal | Include appropriate controls, such as wells with cells but no peptide and wells with no cells, to accurately determine the background signal. Ensure thorough washing steps to remove unbound reagents. |
| Insufficient Signal | Increase the incubation time with the detection reagent, ensuring it does not lead to a simultaneous increase in background. Consider using a more sensitive detection method if available. |
| Cellular Autofluorescence | If using a fluorescence-based assay, check for and subtract the autofluorescence of the cells and the plate. |
Experimental Protocols
Hypothetical Calcium Mobilization Assay for this compound
This protocol describes a cell-based assay to measure the mobilization of intracellular calcium in response to this compound, a common downstream effect of G-protein coupled receptor (GPCR) activation.
-
Cell Culture: Plate CHO-K1 cells stably expressing a bradykinin B2 receptor (as a hypothetical receptor for this compound) in a black, clear-bottom 96-well plate at a density of 50,000 cells per well. Allow cells to adhere and grow overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Peptide Preparation: Prepare a 10 mM stock solution of this compound in sterile water or a recommended solvent. Perform serial dilutions in HBSS to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the respective wells and immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 5 minutes).
-
Data Analysis: For each concentration, calculate the change in fluorescence from baseline. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for dose-response variability.
References
- 1. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 2. Clinical Pharmacology: Pharmacodynamics: Dose-Response Curves | ditki medical & biological sciences [ditki.com]
- 3. Image:Drug-receptor binding dose-response curve-Merck Veterinary Manual [merckvetmanual.com]
- 4. Nonmonotonic Dose-Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Bombinakinin M Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Bombinakinin M in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential degradation fragments?
A1: this compound is a peptide with potent biological activity. In experimental settings, fragments of this compound have been identified, suggesting it is susceptible to proteolytic degradation. The sequences of two known fragments are:
These sequences indicate that the peptide is rich in basic amino acids (Lysine - K, Arginine - R) and contains proline residues, which are known cleavage sites for certain proteases.
Q2: Why is my this compound losing activity in my cell culture experiments?
A2: Loss of this compound activity is most commonly due to enzymatic degradation by proteases present in the cell culture medium. These proteases can originate from two main sources:
-
Serum Supplementation: Fetal Bovine Serum (FBS) and other animal sera are rich in various proteases that can rapidly degrade peptides.
-
Cell Secretion: Cells in culture secrete their own proteases (e.g., matrix metalloproteinases, serine proteases) into the medium. The type and amount of secreted proteases can vary significantly between different cell lines.
Q3: What are the major classes of proteases in cell culture that can degrade this compound?
A3: The primary classes of proteases responsible for peptide degradation in cell culture include:
-
Serine Proteases: Such as trypsin-like enzymes that cleave after lysine (K) and arginine (R) residues.
-
Cysteine Proteases: Like papain and cathepsins.
-
Aspartic Proteases: Including pepsin and cathepsin D.
-
Metalloproteases: Which require a metal ion for their activity.
-
Aminopeptidases: Which cleave amino acids from the N-terminus of peptides.
Based on the amino acid sequence of this compound fragments, it is particularly susceptible to degradation by trypsin-like serine proteases due to the presence of multiple arginine and lysine residues.
Q4: How can I prevent the degradation of this compound in my cell culture experiments?
A4: Several strategies can be employed to minimize or prevent the degradation of this compound:
-
Use of Protease Inhibitor Cocktails: This is the most common and effective method. A broad-spectrum protease inhibitor cocktail will contain inhibitors against various classes of proteases.
-
Reduce or Eliminate Serum: If your cell line can tolerate it, reducing the concentration of serum or adapting the cells to a serum-free medium can significantly decrease the proteolytic activity in the culture.
-
Optimize Cell Density: Higher cell densities can lead to a higher concentration of secreted proteases. Optimizing the seeding density for your specific experiment can be beneficial.
-
Use Synthetic Peptide Analogs: If available, modified peptide analogs with increased resistance to proteolysis can be used.
Troubleshooting Guide
Problem 1: Rapid loss of this compound activity even with a protease inhibitor cocktail.
| Possible Cause | Suggested Solution |
| Insufficient Concentration of Inhibitor Cocktail | The recommended starting dilution for most commercial protease inhibitor cocktails is 1:100 or 1:200. However, for cell lines that secrete high levels of proteases, a higher concentration (e.g., 1:50) may be necessary. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Incomplete Inhibition Spectrum | The protease inhibitor cocktail you are using may not inhibit the specific protease(s) responsible for degrading this compound in your cell culture system. Consider using a cocktail with a broader spectrum of inhibitors or adding specific inhibitors if the degrading protease is known. |
| Instability of Inhibitors | Some protease inhibitors have limited stability in aqueous solutions at 37°C. Ensure that the protease inhibitor cocktail is added fresh to the medium at the start of each experiment. For long-term experiments, the medium containing the inhibitors may need to be replaced periodically (e.g., every 24-48 hours). |
| Non-Enzymatic Degradation | Although less common, the peptide may be unstable under the specific pH or temperature conditions of your cell culture. Ensure the cell culture medium is properly buffered and the incubator is functioning correctly. |
Problem 2: Observed cytotoxicity after adding a protease inhibitor cocktail.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Many protease inhibitor cocktails are dissolved in DMSO. High concentrations of DMSO (>0.5%) can be toxic to some cell lines[2]. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells. Perform a vehicle control (medium with solvent but no inhibitors) to assess solvent toxicity. |
| Inhibitor-Specific Cytotoxicity | Some individual protease inhibitors can be cytotoxic at higher concentrations. Refer to the table below for known cytotoxic effects of common inhibitors. If a specific inhibitor is suspected, try using a cocktail that does not contain that component or use a lower concentration. |
Quantitative Data Summary
Table 1: Predicted Protease Cleavage Sites in this compound Fragments
The following table, generated using the ExPASy PeptideCutter tool, predicts potential cleavage sites within the known this compound fragments by common proteases.
| Protease | Predicted Cleavage Site(s) in KINRKGPRPPG | Predicted Cleavage Site(s) in INRKGPRPPG |
| Trypsin | After K, R | After R |
| Chymotrypsin (high specificity) | - | - |
| Pepsin (pH 1.3) | - | - |
| Proline-endopeptidase | After P | After P |
Note: This is a prediction and actual cleavage may vary depending on experimental conditions.
Table 2: Half-life of Related Peptides in Biological Fluids
While specific data for this compound is unavailable, the half-life of similar peptides can provide an estimate of its stability.
| Peptide | Biological Matrix | Reported Half-life | Citation |
| Bradykinin | In vivo | ~17 seconds | [3] |
| Bradykinin | Blood plasma | 30-50 seconds | [4] |
| Various Peptides | HEK-293 cell supernatant | 14.8 - 57.1 hours | |
| Antimicrobial Peptide | Mouse serum (25%) | ~1 hour |
Table 3: Common Protease Inhibitors and their Properties
| Inhibitor | Class of Protease Inhibited | Typical Working Concentration | Known Cytotoxicity |
| AEBSF | Serine | 100 µM - 1 mM | Non-toxic up to 0.25 mM; significant inhibition of cell viability at 1 mM |
| Aprotinin | Serine | 1-2 µg/mL (0.15-0.3 µM) | Can inhibit cell growth at higher concentrations |
| Bestatin | Aminopeptidases | 1-10 µg/mL (2.6-26 µM) | Low toxicity; can have cytostatic effects on some cancer cell lines |
| E-64 | Cysteine | 1-10 µM | Generally low toxicity to mammalian cells |
| Leupeptin | Serine and Cysteine | 1-10 µM | Generally low toxicity |
| Pepstatin A | Aspartic | 1 µM | Excessive concentrations (>0.2 mM) can cause off-target effects or cytotoxicity |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Supernatant
This protocol outlines a method to quantify the degradation of this compound over time using HPLC-MS.
-
Cell Culture: Plate your cells of interest at the desired density in a multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Peptide Spiking: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or DMSO). Add the this compound stock solution to the cell culture medium to achieve the final desired concentration. Include cell-free wells with this compound as a control for non-enzymatic degradation.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant from each well.
-
Sample Preparation: Immediately stop enzymatic activity by adding an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to the supernatant sample. Vortex and centrifuge to precipitate proteins.
-
HPLC-MS Analysis: Analyze the supernatant from the previous step by reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS).
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Detection: Monitor the mass-to-charge ratio (m/z) corresponding to the intact this compound and its potential degradation products.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point to determine its half-life.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: this compound degradation and prevention pathways.
References
Technical Support Center: Bombinakinin M Stability in Aqueous Solutions
Disclaimer: Bombinakinin M is a bradykinin-related peptide. Due to the limited availability of stability data specific to this compound, much of the information provided in this guide is based on studies of the closely related peptide, bradykinin. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
For optimal long-term stability, it is recommended to store lyophilized this compound powder at -20°C or -80°C in a desiccated environment to prevent moisture absorption.[1] For short-term storage of a few weeks, 4°C is acceptable.[1] It is also crucial to protect the peptide from light.[1]
Q2: What is the best way to reconstitute this compound?
To reconstitute lyophilized this compound, first allow the vial to warm to room temperature before opening to prevent condensation. The choice of solvent will depend on your experimental needs. For most applications, a high-purity, sterile buffer is recommended. The stability of the reconstituted peptide is highly dependent on the buffer composition and pH.
Q3: How long is reconstituted this compound stable in solution?
The stability of this compound in aqueous solutions is expected to be limited. This is based on data for bradykinin, which has a very short half-life in plasma (less than 30 seconds) due to rapid enzymatic degradation.[1] In a clean aqueous buffer at 4°C, a freshly prepared solution may be stable for 1-2 days for immediate use.[1] For longer-term storage of a reconstituted solution, it is advisable to prepare single-use aliquots and store them at -20°C to -80°C to avoid the damaging effects of repeated freeze-thaw cycles.
Q4: What are the main factors that can cause this compound to degrade in my experiments?
Several factors can contribute to the degradation of this compound in aqueous solutions:
-
Enzymatic Degradation: This is the most significant factor, especially when working with biological samples like serum, plasma, or cell culture media that contain proteases.
-
pH: Extreme pH values (highly acidic or alkaline) can lead to chemical degradation of the peptide through hydrolysis.
-
Temperature: Elevated temperatures will accelerate the rate of both chemical and enzymatic degradation.
-
Oxidation: Certain amino acid residues within the peptide sequence may be susceptible to oxidation, leading to a loss of function.
-
Repeated Freeze-Thaw Cycles: This process can cause peptide aggregation and degradation, reducing its biological activity.
Q5: What are the likely degradation products of this compound?
As a bradykinin-related peptide, this compound is likely susceptible to degradation by various peptidases known as kininases. Bradykinin is known to be cleaved by enzymes such as angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and various carboxypeptidases. This enzymatic action results in the formation of smaller, inactive peptide fragments. For instance, bradykinin is degraded into metabolites like BK(1-7) and BK(1-8).
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound biological activity in my assay. | 1. Degradation in solution: The peptide may have degraded due to improper storage or handling of the stock solution. 2. Enzymatic degradation in the assay: Proteases present in your biological sample (e.g., serum, cell lysate) are likely degrading the peptide rapidly. | 1. Prepare fresh solutions: Reconstitute a new vial of this compound immediately before your experiment. 2. Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your assay medium to prevent enzymatic degradation. 3. Minimize incubation time: Reduce the duration the peptide is in contact with biological samples as much as possible. 4. Optimize temperature: If your experimental design allows, perform incubations at lower temperatures to slow down degradation. |
| Inconsistent results between experiments. | 1. Variable peptide concentration: This could be a result of degradation during storage or inconsistencies in the reconstitution process. 2. Freeze-thaw cycles: Repeatedly freezing and thawing of the stock solution can lead to significant degradation and aggregation. | 1. Aliquot stock solutions: After reconstitution, immediately divide the this compound solution into single-use aliquots and store them at -20°C or -80°C. 2. Use a fresh aliquot for each experiment: Avoid using a previously thawed aliquot to ensure consistent peptide concentration and activity. 3. Validate solution stability: If possible, perform a stability study under your specific experimental conditions using a method like HPLC to determine the rate of degradation. |
| Precipitation observed in the reconstituted this compound solution. | 1. Low solubility in the chosen buffer. 2. Aggregation: The peptide may be prone to aggregation, especially at high concentrations or after multiple freeze-thaw cycles. | 1. Consult solubility information: Refer to the manufacturer's datasheet for recommended solvents and information on solubility. 2. Experiment with different buffer systems: Try alternative buffer compositions or pH levels to improve solubility. 3. Gentle sonication: Briefly sonicate the solution to aid in dissolving the peptide. 4. Lower the concentration: Prepare a more dilute stock solution to prevent aggregation. |
Quantitative Data
Due to the lack of specific quantitative stability data for this compound, the following table for bradykinin is provided as a general reference.
Table 1: General Stability of Bradykinin
| Storage Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Months to Years | Store in a desiccator to protect from moisture. Protect from light. |
| 4°C | Weeks | Suitable for short-term storage if kept dry. | |
| Room Temperature | Days | Not recommended for long-term storage. | |
| Reconstituted Solution (Aqueous Buffer) | -20°C to -80°C | Weeks to a few months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| 4°C | 1-2 days | Intended for immediate use. Prone to microbial growth. | |
| In Human Plasma | 37°C | < 30 seconds | Subject to very rapid enzymatic degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution using RP-HPLC
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions (e.g., in a particular buffer at a defined temperature).
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath
-
RP-HPLC system equipped with a C18 column
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the desired buffer to a final concentration of 1 mg/mL.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Stability Assay Procedure:
-
Incubation: In a series of low-bind microcentrifuge tubes (one for each time point), dilute the this compound stock solution to the desired final concentration in your chosen buffer. Place the tubes in an incubator set to the desired temperature (e.g., 37°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Sample Quenching (if studying enzymatic degradation): To stop enzymatic reactions (e.g., in serum), add an equal volume of a precipitating solution (e.g., 1% TFA in ACN) and vortex thoroughly. Centrifuge the sample to pellet the precipitated proteins.
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a consistent volume (e.g., 20 µL) onto the RP-HPLC system.
-
Employ a suitable gradient of Mobile Phase B to elute the peptide (e.g., a linear gradient from 5% to 95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Identify the peak corresponding to the intact this compound by comparing its retention time to that of a freshly prepared standard.
-
Integrate the peak area of the intact peptide for each time point.
-
4. Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the amount present at the 0-hour time point.
-
Plot the percentage of intact peptide against time to visualize the degradation kinetics and calculate the peptide's half-life under the tested conditions.
Mandatory Visualizations
Caption: Hypothetical degradation pathway of this compound by various kininases.
Caption: General workflow for a this compound stability assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
how to address tachyphylaxis in Bombinakinin M experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of tachyphylaxis in experiments involving Bombinakinin M. Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, is a common challenge in G protein-coupled receptor (GPCR) research and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur in my this compound experiments?
A1: Tachyphylaxis is the acute, sudden decrease in response to this compound after its repeated administration.[1] This phenomenon arises from the desensitization of the this compound receptor, which is likely a G protein-coupled receptor (GPCR). The primary mechanisms driving this desensitization include:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[2][3]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, thus dampening the signal.[2][3]
-
Receptor Internalization: The β-arrestin-receptor complex is targeted for endocytosis, removing the receptors from the cell surface and making them unavailable for further stimulation.
-
Receptor Downregulation: Prolonged agonist exposure can lead to the lysosomal degradation of internalized receptors, resulting in a reduced total number of receptors.
Q2: How quickly can tachyphylaxis to this compound develop?
A2: While specific data for this compound is limited, studies on analogous peptides like bombesin and bradykinin show that tachyphylaxis can develop rapidly. For instance, with bombesin, maximal desensitization and receptor modulation can occur within 10 minutes of exposure. Similarly, tachyphylaxis to bradykinin can develop within 30 minutes of injection. Therefore, it is crucial to consider the timing of your experimental interventions.
Q3: Can increasing the concentration of this compound overcome tachyphylaxis?
A3: Initially, increasing the dose of the agonist might restore the original response. However, this is often a temporary solution and can even exacerbate the underlying desensitization mechanisms, leading to a more profound and prolonged loss of responsiveness.
Q4: What are the key signaling pathways involved in this compound action and its desensitization?
A4: this compound, similar to bradykinin, likely exerts its effects through the activation of Gq proteins, leading to the stimulation of Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Desensitization of this pathway can involve downregulation of the receptor and inhibition of second messenger production.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Diminished or absent response to repeated this compound stimulation. | Receptor desensitization and internalization due to prolonged or repeated agonist exposure. | 1. Implement Washout Steps: Between stimulations, thoroughly wash the cells or tissue with fresh, agonist-free buffer to allow for receptor resensitization. The duration of the washout period should be optimized empirically, starting with at least 30-60 minutes. 2. Optimize Stimulation Time: Use the shortest possible stimulation time that elicits a robust response to minimize the initiation of desensitization pathways. 3. Use a Perfusion System: For tissue bath experiments, a continuous flow perfusion system can help to rapidly remove the agonist and facilitate recovery. |
| High variability in responses between experiments. | Inconsistent levels of receptor desensitization at the start of the experiment. | 1. Standardize Pre-incubation Conditions: Ensure a consistent pre-incubation period in agonist-free media for all experimental groups to allow for the stabilization of receptor expression and signaling pathways. 2. Control Cell Density: Optimize and maintain a consistent cell density for each experiment, as this can affect the magnitude of the response and the kinetics of desensitization. |
| Complete loss of response that is not recoverable with washing. | Significant receptor downregulation (degradation of receptors). | 1. Allow for Longer Recovery Periods: For some systems, recovery from downregulation can take several hours to days as it requires de novo protein synthesis. Consider experimental designs that account for this longer timescale. 2. Use of Receptor Antagonists: In some experimental setups, a neutral antagonist can be used during the recovery period to prevent any residual agonist from binding and promoting further desensitization. |
| Response to this compound is transient and rapidly fades. | Rapid receptor desensitization mediated by GRKs and β-arrestin. | 1. Inhibit GRK Activity: In cell-based assays, consider the use of GRK inhibitors (e.g., HJC0152) or dominant-negative GRK constructs to attenuate receptor phosphorylation and subsequent desensitization. 2. Modulate β-arrestin Interaction: Employing biased agonists that favor G protein signaling over β-arrestin recruitment could be a strategy to reduce tachyphylaxis. |
Experimental Protocols
Protocol 1: Assessing and Mitigating Tachyphylaxis in Cell Culture
-
Cell Seeding: Plate cells (e.g., HEK293 expressing the this compound receptor) at an optimized density in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Initial Stimulation: Add this compound at a concentration that elicits a submaximal response (e.g., EC80) and measure the response (e.g., intracellular calcium mobilization using a fluorescent indicator like Fura-2 or Fluo-4).
-
Induction of Tachyphylaxis: To induce tachyphylaxis, incubate the cells with a high concentration of this compound (e.g., 10x EC50) for a defined period (e.g., 15, 30, 60 minutes).
-
Washout: Aspirate the agonist-containing medium and wash the cells three times with a warm, agonist-free buffer (e.g., HBSS).
-
Recovery: Incubate the cells in an agonist-free buffer for varying periods (e.g., 0, 15, 30, 60, 120 minutes) to assess the time course of resensitization.
-
Second Stimulation: After the recovery period, re-stimulate the cells with the same EC80 concentration of this compound and measure the response.
-
Data Analysis: Compare the magnitude of the second response to the initial response to quantify the extent of desensitization and recovery.
Protocol 2: Evaluating Receptor Internalization
-
Cell Preparation: Grow cells expressing a tagged this compound receptor (e.g., HA- or FLAG-tagged) on glass coverslips.
-
Agonist Treatment: Treat the cells with this compound at a saturating concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Fixation: At each time point, fix the cells with 4% paraformaldehyde.
-
Immunofluorescence Staining:
-
Without permeabilization, stain for surface receptors using an antibody against the extracellular tag.
-
In a parallel set of coverslips, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) before staining to visualize both surface and internalized receptors.
-
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Quantify the loss of surface staining and the appearance of intracellular vesicles containing the receptor to determine the rate and extent of internalization.
Data Presentation
Table 1: Effect of Pre-treatment with this compound on Subsequent Agonist-Induced Calcium Response
| Pre-treatment Time with 1 µM this compound | Washout Period | Response to second 100 nM this compound stimulus (% of initial response) |
| 0 min (Control) | N/A | 100% |
| 15 min | 30 min | 45% |
| 15 min | 60 min | 70% |
| 30 min | 30 min | 25% |
| 30 min | 60 min | 50% |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical tachyphylaxis profiles for similar peptides.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Key steps in GPCR tachyphylaxis.
Caption: Troubleshooting tachyphylaxis in experiments.
References
interpreting unexpected results in Bombinakinin M studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Bombinakinin M. The information is designed to address common challenges and unexpected results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent peptide agonist of the bradykinin B2 receptor.[1][2][3] It was originally isolated from the skin secretions of the toad Bombina maxima.[1] Its primary sequence is DLPKINRKGPRPPGFSPFR. As a bradykinin receptor agonist, it is highly selective for mammalian arterial smooth muscle bradykinin receptors, exhibiting approximately 50-fold greater potency than bradykinin itself.[1] Its mechanism of action involves binding to and activating the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), which leads to the activation of various downstream signaling pathways.
Q2: My this compound peptide is showing low or no activity in my assay. What are the possible causes?
Several factors can contribute to the apparent lack of peptide activity:
-
Peptide Degradation: Peptides are susceptible to degradation by proteases present in serum-containing media or cell lysates. Repeated freeze-thaw cycles can also degrade the peptide. It is recommended to aliquot the peptide upon reconstitution and store it at -20°C or lower.
-
Improper Storage: this compound should be stored desiccated at -20°C. Moisture can lead to peptide degradation.
-
Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are prone to oxidation, which can reduce or eliminate biological activity. While this compound's sequence does not contain these specific residues, proper handling in an oxygen-free environment is still good practice.
-
Poor Solubility: The peptide may not be fully dissolved in the assay buffer. It is crucial to follow the manufacturer's instructions for solubilization. If solubility issues persist, trying different buffer systems or using a small amount of a co-solvent like DMSO may be necessary, ensuring the solvent is compatible with the assay.
-
TFA Salt Interference: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic or interfere with cellular assays at high concentrations. If you observe unexpected cell death or altered proliferation, consider TFA-free peptide preparation or a salt exchange procedure.
Q3: I am observing high non-specific binding in my radioligand receptor binding assay. How can I reduce it?
High non-specific binding (NSB) can obscure the specific binding signal and reduce the assay window. Here are some common causes and solutions:
-
Radioligand Issues: The radioligand may be sticking to the filter plates, tubes, or other non-receptor components. Using low-protein binding labware can help minimize this.
-
Insufficient Washing: The washing steps may not be sufficient to remove all unbound radioligand. Increasing the number of wash cycles or using a more stringent wash buffer (e.g., with a slightly higher salt concentration) can be effective. However, be cautious not to dissociate the specifically bound ligand.
-
Filter Binding: The radioligand might be binding directly to the filter material. Pre-treating the filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI) can reduce this.
-
Poor Membrane Quality: The membrane preparation may have a low density of the target receptor or contain contaminating proteins that contribute to NSB. Optimizing the membrane preparation protocol is crucial.
Troubleshooting Guides
Unexpected Results in Calcium Imaging Experiments
Issue: Unstable baseline fluorescence or "roller coaster" fluctuations in my calcium imaging data after applying this compound.
-
Possible Cause: Inherent spontaneous activity in the cultured cells, especially in neuronal cultures.
-
Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure a stable baseline is achieved before adding this compound.
-
Optimize Cell Density: Very high cell density can lead to spontaneous, synchronized firing. Try plating cells at a lower density.
-
Use Synaptic Blockers: For neuronal cultures, consider using a cocktail of AMPA/NMDA receptor blockers to quieten the network while still allowing for responses to direct receptor activation by this compound.
-
Issue: No or very low calcium response to this compound, but a positive control like KCl or ionomycin elicits a strong signal.
-
Possible Cause: Low expression of the bradykinin B2 receptor in the cell line being used.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of the bradykinin B2 receptor in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.
-
Use a Different Cell Line: If receptor expression is low or absent, consider using a cell line known to endogenously express the bradykinin B2 receptor or a stably transfected cell line.
-
Check Peptide Activity: As mentioned in the FAQs, ensure the this compound peptide is active and properly solubilized.
-
Issue: Spurious, wave-like calcium signals are observed, especially in hippocampal neurons.
-
Possible Cause: Overexpression of the genetically encoded calcium indicator (GECI), particularly when driven by a strong promoter like synapsin, can lead to aberrant neuronal activity.
-
Troubleshooting Steps:
-
Use a Different Promoter: Consider using a different promoter to drive GECI expression.
-
Titrate Viral Titer: If using viral delivery for the GECI, perform a titration to find the lowest effective viral concentration to minimize overexpression artifacts.
-
Allow for Sufficient Expression Time: Be aware that aberrant activity can appear several weeks after viral injection.
-
Interpreting Unexpected Dose-Response Curves
Issue: The dose-response curve for this compound is not sigmoidal or has a very shallow slope.
-
Possible Cause: This can be due to a variety of factors including peptide instability at certain concentrations, receptor desensitization at high concentrations, or issues with the assay setup.
-
Troubleshooting Steps:
-
Check Peptide Stability: Prepare fresh dilutions of this compound for each experiment.
-
Optimize Incubation Time: For functional assays, prolonged incubation with high concentrations of the agonist can lead to receptor desensitization. Perform a time-course experiment to determine the optimal incubation time.
-
Review Assay Conditions: Ensure that all assay parameters, such as buffer composition, pH, and temperature, are optimal and consistent.
-
Quantitative Data Summary
The following table summarizes some of the reported quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| EC50 | 4.0 nM | Guinea pig ileum smooth muscle | |
| Potency vs. Bradykinin | ~50-fold greater | Mammalian arterial smooth muscle |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half.
Experimental Protocols
Receptor Binding Assay (Filtration-Based)
This protocol is a general guideline for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Harvest cells expressing the bradykinin B2 receptor.
-
Lyse the cells in a hypotonic buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4).
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet the membranes.
-
Wash the membrane pellet with binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of a suitable radiolabeled bradykinin B2 receptor antagonist (e.g., ³H-Bradykinin).
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
For total binding wells, add vehicle instead of unlabeled ligand.
-
For non-specific binding wells, add a high concentration of an unlabeled bradykinin B2 receptor antagonist.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Imaging Assay
This protocol provides a general workflow for measuring intracellular calcium changes in response to this compound.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or plates suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Alternatively, use cells stably or transiently expressing a genetically encoded calcium indicator (GECI) like GCaMP.
-
-
Imaging:
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal for a few minutes before adding the stimulus.
-
Add this compound at the desired concentration and continue recording the fluorescence changes over time.
-
At the end of the experiment, add a positive control like ionomycin or a high concentration of KCl to confirm cell viability and responsiveness.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.
-
Express the change in fluorescence as a ratio (e.g., F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) or as a change in intracellular calcium concentration if using a ratiometric dye like Fura-2.
-
Plot the fluorescence change over time to visualize the calcium transient.
-
For dose-response experiments, quantify the peak fluorescence change at different concentrations of this compound and plot the results to determine the EC50.
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway via the Bradykinin B2 Receptor.
Caption: Workflow for a competitive receptor binding assay.
Caption: Workflow for a calcium imaging experiment.
References
Technical Support Center: Smooth Muscle Contraction Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with smooth muscle contraction assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of smooth muscle contraction assays?
A1: The most common assays include isolated organ bath experiments (also known as tissue bath experiments), collagen gel contraction assays, and newer technologies like "muscle on a chip" or impedance-based assays.[1][2][3] Isolated organ baths measure isometric or isotonic contractions of whole tissue segments, while gel contraction assays assess the contractile force of cultured smooth muscle cells embedded in a collagen matrix.[1][4]
Q2: How can I assess the viability of my smooth muscle tissue preparation?
A2: Tissue viability is crucial for obtaining reliable data. Key indicators of viability include the tissue's color, consistency, its ability to contract when stimulated, and bleeding upon dissection. In an organ bath setup, a "wake-up challenge" with a high concentration of potassium chloride (KCl) or a standard agonist like phenylephrine is used to confirm the tissue's contractile ability. A reproducible contractile response to a standard agonist is a good indicator of tissue health throughout the experiment.
Q3: What is the purpose of setting a passive tension for the muscle tissue in an organ bath?
A3: Every smooth muscle tissue has an optimal length-tension relationship at which it generates maximal contractile force. Applying a passive tension stretches the muscle to this optimal length (Lo). This must be determined empirically for each tissue type to ensure reproducible and maximal responses to stimuli.
Q4: Why is it necessary to normalize the contraction data?
A4: Normalizing contraction data, often to a maximal KCl-induced contraction, accounts for variability between different tissue preparations. This allows for more accurate comparison of the effects of different drugs or treatments across experiments.
Q5: What are the key signaling pathways that regulate smooth muscle contraction?
A5: The primary pathway involves an increase in intracellular calcium ([Ca2+]i), which leads to the activation of calmodulin and myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin regulatory light chain, initiating cross-bridge cycling and contraction. Additionally, calcium sensitization pathways, such as the RhoA/Rho-kinase pathway, can enhance contraction at a given calcium concentration by inhibiting myosin light chain phosphatase (MLCP).
Troubleshooting Guide
This guide addresses specific issues that may arise during smooth muscle contraction assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response or weak response to agonists | 1. Poor tissue viability: Improper dissection, prolonged time without oxygenated buffer, or damage during mounting. 2. Incorrect passive tension: Tension is too low or too high. 3. Receptor desensitization: Repeated high concentrations of agonists without sufficient washout. 4. Incorrect drug concentration: Calculation or dilution errors. 5. Degraded agonist solution. | 1. Ensure continuous immersion in cold, oxygenated physiological salt solution (PSS) during dissection. Handle tissue gently to avoid damage. Perform a viability test with KCl at the beginning of the experiment. 2. Determine the optimal passive tension for your specific tissue type through preliminary experiments. 3. Allow for adequate washout and re-equilibration time between drug additions. 4. Double-check all calculations and ensure accurate pipetting. Use separate pipette tips for each drug and concentration. 5. Prepare fresh agonist solutions. |
| High baseline noise or spontaneous contractions | 1. Inadequate oxygenation: Insufficient bubbling of carbogen (95% O2 / 5% CO2). 2. Temperature fluctuations: Unstable water bath temperature. 3. Mechanical interference: Tissue touching the side of the organ bath or interference from the aeration bubbles. 4. Vibrations: External vibrations affecting the force transducer. | 1. Ensure a steady and appropriate flow of carbogen gas into the organ bath. 2. Check that the water circulator is functioning correctly and maintaining a constant temperature (typically 37°C). 3. Ensure the tissue is vertically aligned and not in contact with the bath walls. Adjust the position of the aerator if necessary. 4. Place the setup on an anti-vibration table. |
| Inconsistent or irreproducible results | 1. Variability in tissue preparation: Inconsistent dissection or mounting technique. 2. Inconsistent experimental conditions: Fluctuations in buffer pH, temperature, or oxygenation. 3. Inconsistent drug incubation times. 4. Sampling error: A single biopsy may not represent the entire muscle. | 1. Standardize the dissection and mounting protocol. 2. Maintain constant experimental parameters. Ensure the PSS is freshly prepared and continuously gassed with carbogen to maintain pH. 3. Use a consistent incubation time for all experiments. 4. If using biopsies, consider taking multiple samples from different areas of the muscle to get a more representative measure. |
| Drifting baseline tension | 1. Inadequate equilibration period: The tissue has not stabilized after mounting and setting the initial tension. 2. Tissue fatigue or degradation: Over the course of a long experiment, the tissue may lose its tone. | 1. Allow for a sufficient equilibration period (e.g., 30-60 minutes) after mounting the tissue and applying passive tension. 2. Plan experiments to be as concise as possible. If a long experiment is necessary, periodically check the tissue's response to a reference agonist to monitor its health. |
Experimental Protocols
Isolated Organ Bath Assay for Vascular Smooth Muscle
This protocol describes the measurement of isometric contraction in isolated aortic rings.
-
System Preparation:
-
Prepare Physiological Salt Solution (PSS) and keep it oxygenated with carbogen (95% O2 / 5% CO2).
-
Preheat the tissue bath system to 37°C.
-
Power on and calibrate the force transducers at least 15 minutes before the experiment to allow for temperature equilibration.
-
-
Tissue Dissection and Mounting:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated PSS.
-
Clean the aorta of surrounding connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings on the hooks of the organ bath system, ensuring not to damage the endothelium.
-
-
Equilibration and Setting Passive Tension:
-
Submerge the mounted rings in the organ bath chambers filled with oxygenated PSS at 37°C.
-
Allow the tissue to equilibrate for at least 30 minutes.
-
Gradually increase the passive tension to the predetermined optimal level for the tissue (e.g., for rat thoracic aorta, this is often around 2-4 grams). Allow the tissue to stabilize at this tension.
-
-
Viability Check:
-
Perform a "wake-up" challenge by adding a high concentration of KCl (e.g., 80 mM) or a standard agonist like phenylephrine (e.g., 10⁻⁵ M) to the bath.
-
A robust contraction confirms tissue viability.
-
Wash the tissue with fresh PSS and allow it to return to baseline.
-
-
Drug Administration and Data Acquisition:
-
Once a stable baseline is achieved, add drugs in a cumulative or non-cumulative manner to generate concentration-response curves.
-
Record the isometric tension changes using a data acquisition system.
-
Ensure adequate time between drug additions for the response to plateau.
-
-
Data Analysis:
-
Measure the peak contraction for each drug concentration.
-
Normalize the data to the maximal contraction induced by KCl or a reference agonist.
-
Plot the normalized response against the log concentration of the agonist to generate a concentration-response curve.
-
Collagen Gel Contraction Assay
This protocol is for assessing the contractility of cultured smooth muscle cells.
-
Cell Culture:
-
Culture smooth muscle cells (e.g., human bronchial smooth muscle cells) to confluence.
-
Use cells between passages 3-5 for experiments.
-
-
Gel Preparation and Cell Embedding:
-
Harvest the confluent cells and suspend them in a collagen solution (e.g., Collagen Type I) at a specific density (e.g., 4 x 10⁵ cells/ml).
-
Dispense the cell-collagen suspension into a 24-well plate.
-
Allow the gel to polymerize at 37°C for about 30 minutes.
-
-
Contraction Assay:
-
After polymerization, add culture medium to the wells.
-
To induce contraction, replace the medium with a serum-free medium containing the desired agonist (e.g., histamine, methacholine).
-
Place the plate in an incubator.
-
-
Data Acquisition and Analysis:
-
Capture images of the gels at specified time points (e.g., 0, 10, 30, 60 minutes) using an image analyzer.
-
Measure the area of the collagen gel in each image.
-
The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
-
Visualizations
Caption: Canonical signaling pathway for smooth muscle contraction.
Caption: Experimental workflow for an isolated organ bath assay.
References
- 1. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of Bombinakinin M bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Bombinakinin M bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent agonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Its binding to the B2 receptor activates the Gq/G11 signaling pathway, leading to the stimulation of phospholipase C (PLC).[1][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key second messenger in many cellular responses.
Q2: What are the common bioassays used to measure this compound activity?
A2: Common bioassays for this compound, as a bradykinin receptor agonist, include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration upon receptor activation. They are often performed in cells stably expressing the bradykinin B2 receptor and utilize fluorescent calcium indicators.
-
Smooth Muscle Contraction Assays: These assays measure the contractile response of isolated smooth muscle tissues (e.g., guinea pig ileum, human umbilical vein) to this compound.
-
Receptor Binding Assays: These assays determine the affinity of this compound for the bradykinin B2 receptor by competing with a radiolabeled or fluorescently labeled ligand.
Q3: What are some key factors that can affect the reproducibility of this compound bioassays?
A3: Several factors can contribute to variability in bioassay results, including:
-
Peptide Quality and Handling: The purity, solubility, and stability of the this compound peptide are critical. Improper storage, handling, or dissolution can lead to degradation or aggregation, affecting its biological activity.
-
Cell-Based Assay Conditions: For cellular assays, factors like cell line stability, passage number, cell density, and stimulation time can significantly impact the results.
-
Assay Reagents and Buffers: The quality and consistency of reagents, including buffers and media, are important for reproducible results.
-
Experimental Technique: Variations in pipetting, incubation times, and temperature control can introduce significant variability.
Troubleshooting Guides
Issue 1: Low or No Response in a Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the peptide is stored correctly at -20°C or -80°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider peptide stability assays to assess integrity. |
| Low Receptor Expression | Verify the expression level of the bradykinin B2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a different clone or optimizing transfection conditions. |
| Suboptimal Cell Density | Optimize the cell seeding density. Too few cells may not produce a detectable signal, while too many cells can lead to a decreased assay window. |
| Incorrect Assay Buffer | Use a buffer that maintains physiological pH and ion concentrations. For stimulations longer than 2 hours, consider using cell culture medium to reduce cell stress. |
| Calcium Dye Loading Issues | Ensure proper loading of the calcium indicator dye by following the manufacturer's protocol. Check for cytotoxicity of the dye at the concentration used. |
| Inadequate Stimulation Time | Optimize the stimulation time with this compound. A full agonist-receptor equilibrium is necessary to observe the maximal response. |
Issue 2: High Variability Between Replicates in a Smooth Muscle Contraction Assay
| Possible Cause | Troubleshooting Step |
| Tissue Desensitization | Ensure adequate washout periods between applications of this compound to allow the tissue to return to its baseline state. |
| Inconsistent Tissue Preparation | Standardize the dissection and mounting of the smooth muscle tissue to ensure uniformity across preparations. |
| Temperature Fluctuations | Maintain a constant temperature in the organ bath, as temperature can affect enzyme activity and muscle contractility. |
| Oxygenation Issues | Ensure the physiological salt solution is continuously and adequately aerated with the appropriate gas mixture (e.g., 95% O2, 5% CO2). |
| Peptide Adsorption | Peptides can adhere to glass and plastic surfaces. Consider using low-binding labware to minimize loss of this compound. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for a calcium mobilization assay using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing the human bradykinin B2 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound peptide.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescent plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the cells into the microplate at an optimized density (e.g., 20,000 - 50,000 cells/well) and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading for a few seconds.
-
Agonist Addition: Inject the this compound dilutions into the wells.
-
Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) and plot the response against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: Isolated Smooth Muscle Contraction Assay
This protocol describes a general method for measuring smooth muscle contraction in an organ bath.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum).
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ bath system with an isometric force transducer.
-
This compound peptide.
Methodology:
-
Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washes every 15-20 minutes.
-
Stimulation: Add this compound to the organ bath in a cumulative or non-cumulative manner, recording the contractile response after each addition.
-
Washout: After obtaining a maximal response or completing the concentration-response curve, wash the tissue extensively to allow it to return to baseline.
-
Data Analysis: Measure the amplitude of the contractions and plot the response as a percentage of the maximal contraction against the logarithm of the this compound concentration to determine the EC50 value.
Quantitative Data Summary
The following tables provide representative quantitative data for bradykinin receptor agonists in common bioassays. These values can serve as a reference for setting up and validating this compound bioassays. Note that specific EC50 values for this compound may vary depending on the assay system and conditions.
Table 1: Bradykinin B2 Receptor Agonist Activity in Calcium Mobilization Assays
| Compound | Cell Line | EC50 | Reference |
| Bradykinin | HiTSeeker BDKRB2 Cell Line | 2.18 x 10-9 M |
Table 2: Bradykinin B2 Receptor Binding Affinities
| Ligand | Receptor Source | KD / Ki | Reference |
| [3H]-Bradykinin | Human B2 Receptor (CHO cells) | 644 ± 80 pM | |
| [3H]-Bradykinin | Rat B2 Receptor (CHO cells) | 459 ± 90 pM |
Visualizations
Caption: this compound signaling pathway via the Bradykinin B2 receptor.
Caption: A logical workflow for troubleshooting this compound bioassay reproducibility issues.
References
Navigating Bombinakinin M: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the Bombinakinin M peptide, aggregation can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in handling and utilizing this peptide, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a bradykinin-related peptide isolated from the skin secretions of the toad Bombina maxima.[1][2] Like many peptides, its susceptibility to aggregation is influenced by its amino acid sequence, which dictates its hydrophobicity and charge characteristics.[3][4] Aggregation can occur when peptide molecules self-associate to form larger, often insoluble complexes, which can interfere with experimental outcomes.[3]
Q2: How should I properly store lyophilized this compound peptide?
To ensure long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial to minimize exposure to moisture. For peptides containing residues prone to oxidation, such as Cysteine, Methionine, or Tryptophan, storing under an inert gas like nitrogen or argon is recommended. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What is the recommended procedure for dissolving this compound?
The ideal solvent for this compound depends on its overall charge, which is determined by its amino acid composition. It is crucial to first test the solubility on a small aliquot of the peptide.
-
For acidic peptides (net negative charge): Attempt to dissolve in a small amount of a basic buffer, such as 0.1M ammonium bicarbonate, and then dilute with water to the desired concentration.
-
For basic peptides (net positive charge): Try dissolving in a small amount of an acidic solvent, like 10-25% acetic acid, followed by dilution with water.
-
For neutral or hydrophobic peptides: Use a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the peptide, and then slowly add this solution to your aqueous buffer with gentle stirring.
Sonication can aid in dissolving the peptide.
Q4: How can I prevent this compound aggregation in my experiments?
Several factors can be controlled to minimize aggregation:
-
Concentration: Work with the lowest feasible peptide concentration, as higher concentrations promote aggregation.
-
pH: Maintain the pH of your solution away from the peptide's isoelectric point (pI), where it has a net neutral charge and is least soluble.
-
Temperature: Avoid high temperatures, as they can accelerate aggregation. Store solutions at 4°C for short-term use and frozen for longer periods.
-
Ionic Strength: The effect of ionic strength can be peptide-specific. It's advisable to empirically determine the optimal salt concentration for your experiments.
-
Additives: The inclusion of certain excipients can help. For example, arginine and histidine have been shown to reduce aggregation for some biomolecules.
Q5: What is the likely signaling pathway for this compound?
While the specific signaling pathway for this compound has not been fully elucidated, its structural relationship to bradykinin suggests it may act through similar G protein-coupled receptors (GPCRs). Bradykinin, for instance, signals through B1 and B2 receptors, leading to the activation of phospholipase C and subsequent downstream signaling cascades involving inositol triphosphate (IP3), diacylglycerol (DAG), and intracellular calcium mobilization. The diagram below illustrates a putative signaling pathway for this compound based on known bradykinin signaling.
Caption: Putative signaling pathway for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide is hydrophobic or has a net neutral charge at the buffer's pH. | 1. Check the peptide's charge: Calculate the net charge at the experimental pH. 2. For acidic peptides: Use a dilute basic solution (e.g., 0.1% ammonium hydroxide) to dissolve, then buffer to the desired pH. 3. For basic peptides: Use a dilute acidic solution (e.g., 10% acetic acid) to dissolve, then buffer. 4. For neutral/hydrophobic peptides: Dissolve in a minimal amount of organic solvent (e.g., DMSO, DMF) and then slowly add to the aqueous buffer with stirring. |
| Solution becomes cloudy or forms a precipitate over time. | Peptide is aggregating out of solution. | 1. Lower the concentration: Dilute the stock solution further. 2. Adjust the pH: Move the pH further away from the peptide's isoelectric point. 3. Change the buffer: Some buffer components can promote aggregation. Try a different buffer system. 4. Add solubilizing agents: Consider adding excipients like arginine or using a low percentage of an organic co-solvent if compatible with your assay. |
| Inconsistent experimental results between batches. | Differences in peptide handling, storage, or aggregation state. | 1. Standardize your protocol: Ensure consistent procedures for storage, weighing, and solubilization. 2. Aliquot the peptide: Upon receipt, aliquot the lyophilized peptide into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. 3. Characterize your stock solution: Before use, you can check for aggregation using techniques like Dynamic Light Scattering (DLS) or size-exclusion chromatography. |
| Loss of peptide activity. | Chemical degradation (e.g., oxidation, hydrolysis) or irreversible aggregation. | 1. Proper storage: Store lyophilized peptide at -80°C and solutions in aliquots at -20°C or -80°C. 2. Use fresh solutions: Prepare solutions fresh for each experiment whenever possible. 3. Handle with care: For peptides with sensitive residues (Cys, Met, Trp), use degassed buffers and consider working in an inert atmosphere. |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol outlines a systematic approach to dissolving a new batch of this compound peptide.
Caption: A workflow for systematic peptide solubilization.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is commonly used to monitor the formation of amyloid-like fibrils, a type of ordered peptide aggregate.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound at a concentration known to be prone to aggregation (e.g., 1-10 mg/mL) in the desired buffer.
-
Prepare a stock solution of Thioflavin T (ThT) at 1 mM in water. Store protected from light.
-
Prepare the assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate with a clear bottom, add the this compound solution to the desired final concentration.
-
Add ThT to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only (blank) and buffer with peptide only.
-
Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates peptide aggregation.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound aggregation in the public domain, the following tables provide illustrative examples based on general peptide behavior. Researchers should perform their own experiments to determine the specific properties of this compound.
Table 1: Illustrative Effect of pH on Peptide Solubility
| pH | Net Charge of a Hypothetical Basic Peptide | Solubility |
| 3.0 | +3 | High |
| 5.0 | +2 | High |
| 7.0 | +1 | Moderate |
| 9.0 | 0 (pI) | Low (Aggregation Prone) |
| 11.0 | -1 | Moderate |
Table 2: Illustrative Effect of Temperature on Aggregation Rate
| Temperature (°C) | Time to 50% Aggregation (t½) (hours) |
| 4 | > 48 |
| 25 | 24 |
| 37 | 8 |
| 50 | 2 |
Table 3: Illustrative Effect of Peptide Concentration on Aggregation
| Concentration (mg/mL) | Aggregation Observed after 24h at 37°C |
| 0.1 | None |
| 0.5 | Slight |
| 1.0 | Moderate |
| 5.0 | High |
References
Technical Support Center: Ensuring Consistent Bombinakinin M Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bombinakinin M. Our goal is to help you ensure consistent and reliable results between experimental batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the contractile response of guinea pig ileum to different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in peptide activity is a common issue that can stem from several factors. For synthetic peptides like this compound, these can include:
-
Purity and Impurities: Even small differences in the purity profile between batches can impact biological activity. Impurities such as deletion sequences, truncated peptides, or byproducts from the synthesis process can interfere with the peptide's interaction with the bradykinin B2 receptor.[1][2][3]
-
Peptide Content and Quantification: Lyophilized peptides are often supplied with counter-ions (e.g., TFA) and residual water, meaning the net peptide content can vary.[4] Inaccurate determination of the peptide concentration is a frequent source of variability.
-
Storage and Handling: this compound, like other peptides, is sensitive to degradation. Improper storage conditions (e.g., temperature fluctuations, exposure to light and moisture) and repeated freeze-thaw cycles can lead to a loss of activity.[4]
-
Solubility Issues: Incomplete solubilization or aggregation of the peptide can lead to a lower effective concentration in your assay.
Q2: What is the recommended procedure for storing and reconstituting this compound to maintain its activity?
A2: To ensure the stability and activity of this compound, follow these guidelines:
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term storage. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
Reconstitution: Use a high-quality, sterile solvent for reconstitution. For many peptides, sterile, distilled water or a dilute aqueous acid (like 0.1% acetic acid) is a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used, but ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
-
Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental conditions.
Q3: Can the presence of trifluoroacetic acid (TFA) from the synthesis and purification process affect my experiments with this compound?
A3: Yes, residual TFA, a common counter-ion in synthetic peptides, can impact biological assays. At certain concentrations, TFA can alter the pH of your assay medium and may have direct effects on cells or tissues, potentially confounding your results. If you suspect TFA interference, consider using a peptide batch that has been purified using a different method (e.g., acetate salt form) or perform a buffer exchange step to remove the TFA.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Reduced or No this compound Activity | 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles. 2. Incorrect Concentration: Inaccurate weighing or dilution of the peptide. 3. Solubility Problems: Peptide has precipitated out of solution. 4. Inactive Batch: Issues with peptide synthesis or purity. | 1. Use a fresh aliquot of the peptide. Review storage and handling procedures. 2. Re-calculate the required amount, considering the net peptide content if provided on the Certificate of Analysis. Prepare a fresh stock solution. 3. Visually inspect the solution for precipitates. Try sonicating the solution or using a different solubilization method. 4. Test a new batch of this compound. Contact the supplier for the Certificate of Analysis to review purity and quality control data. |
| Inconsistent EC50 Values Between Experiments | 1. Assay Condition Variability: Inconsistent incubation times, temperature fluctuations, or buffer composition. 2. Tissue Viability (for ex vivo assays): Differences in the health and responsiveness of the isolated tissue. 3. Pipetting Errors: Inaccurate serial dilutions. | 1. Standardize all assay parameters. Ensure consistent timing and temperature control. Use freshly prepared buffers. 2. Ensure consistent tissue dissection and handling procedures. Allow for an adequate equilibration period for the tissue before starting the experiment. 3. Use calibrated pipettes and carefully prepare the dilution series. |
| High Background Signal or Non-Specific Effects | 1. Peptide Impurities: Presence of other biologically active peptides from the synthesis. 2. Solvent Effects: The solvent used to dissolve the peptide is affecting the assay at the concentrations used. | 1. Obtain a higher purity batch of this compound. 2. Run a solvent control to determine the effect of the solvent alone on your assay system. Lower the final solvent concentration if necessary. |
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound.
| Peptide | Assay | Tissue/Cell Line | EC50 | Reference |
| This compound | Smooth Muscle Contraction | Guinea Pig Ileum | 4 nM | |
| Bradykinin (for comparison) | Smooth Muscle Contraction | Guinea Pig Ileum | 1 nM |
Experimental Protocols
Key Experiment: Isolated Guinea Pig Ileum Contraction Assay
This protocol describes a common method for assessing the contractile activity of this compound on smooth muscle tissue.
1. Materials and Reagents:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Water bath (37°C)
2. Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Excise a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution, continuously gassed with carbogen.
-
Carefully remove the mesentery and cut the ileum into segments of approximately 2-3 cm.
-
Gently flush the lumen of each segment with Krebs-Henseleit solution to remove any contents.
3. Experimental Setup:
-
Mount the ileum segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
4. Measurement of Contractile Response:
-
After equilibration, record a stable baseline.
-
Add this compound to the organ bath in a cumulative concentration-response manner (e.g., starting from 10^-11 M and increasing in log increments).
-
Record the contractile response after each addition until a maximal response is achieved.
-
At the end of the experiment, wash the tissue and add a maximal concentration of a standard agonist (e.g., acetylcholine or KCl) to determine the maximum contractile capacity of the tissue.
5. Data Analysis:
-
Express the contractile response to this compound as a percentage of the maximal contraction induced by the standard agonist.
-
Plot the concentration-response curve and calculate the EC50 value using a suitable non-linear regression software.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound signaling pathway via the B2 receptor.
References
- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Approach - bradykinin B2 receptor antagonism | Pharvaris [pharvaris.com]
- 3. polypeptide.com [polypeptide.com]
- 4. bachem.com [bachem.com]
Bombinakinin M experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bombinakinin M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent bradykinin receptor agonist. It is a peptide that is highly selective for mammalian arterial smooth muscle bradykinin B2 receptors, exhibiting approximately 50-fold greater potency than bradykinin.[1] Its primary mechanism of action involves binding to and activating the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαq pathway, leading to various cellular responses.
Q2: What are the main downstream signaling events following this compound binding to the B2 receptor?
Upon binding of this compound to the B2 receptor, the associated Gαq protein is activated. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with the elevated calcium levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.
Q3: How should this compound be stored and handled?
For optimal stability, lyophilized this compound should be stored desiccated at -20°C.[1] When preparing stock solutions, it is recommended to reconstitute the peptide in a sterile, high-quality solvent such as sterile water or a buffer appropriate for your experimental system. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What are some common causes of experimental variability when using peptide ligands like this compound?
Several factors can contribute to variability in experiments with peptides:
-
Peptide Stability: Peptides can be susceptible to degradation by proteases present in cell culture media or tissue preparations. Improper storage and handling, including multiple freeze-thaw cycles, can also lead to degradation.
-
Solubility Issues: Depending on the peptide sequence, solubility can be a challenge. It is crucial to ensure the peptide is fully dissolved before use.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to a lower effective concentration in your experiment. Using low-protein-binding tubes and pipette tips can help mitigate this.
-
Cellular Responsiveness: The expression levels of the target receptor (bradykinin B2 receptor) can vary between cell lines, primary cell preparations, and with cell passage number.
Troubleshooting Guides
Receptor Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Specific Binding | Degraded this compound | Ensure proper storage and handling of the peptide. Use a fresh aliquot for each experiment. |
| Low Receptor Expression | Verify the expression of the bradykinin B2 receptor in your cell line or tissue preparation using techniques like Western blot or qPCR. | |
| Incorrect Assay Buffer | The ionic strength and pH of the binding buffer can significantly affect receptor-ligand interactions. Optimize buffer composition. | |
| Insufficient Incubation Time | Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. | |
| High Non-Specific Binding | Inadequate Washing | Increase the number and volume of washes to remove unbound radioligand effectively. |
| Radioligand Sticking to Filter | Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding. | |
| High Radioligand Concentration | Use a radioligand concentration at or below its Kd value to minimize non-specific binding. |
Calcium Imaging Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No or Weak Calcium Response | Low this compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your cell type. |
| Cell Health | Ensure cells are healthy and not over-confluent. Use cells at a consistent and optimal passage number. | |
| Calcium Dye Loading Issues | Optimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure the dye is not compartmentalized. | |
| Receptor Desensitization | Pre-stimulation with other agonists or prolonged exposure to this compound can lead to receptor desensitization. Ensure adequate washout periods between stimulations. | |
| High Background Fluorescence | Incomplete Dye Washout | Thoroughly wash the cells after dye loading to remove extracellular dye. |
| Cell Autofluorescence | Measure the background fluorescence of unstained cells and subtract it from the signal of stained cells. | |
| Phototoxicity | Reduce the intensity and duration of the excitation light to minimize phototoxicity and photobleaching. |
Smooth Muscle Contraction Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No or Weak Contraction | Degraded this compound | Use a freshly prepared solution of this compound. |
| Tissue Viability | Ensure the smooth muscle preparation is viable and responsive to a known contractile agent (e.g., KCl). | |
| Incorrect Buffer Composition | Use a physiological salt solution with the correct pH, temperature, and oxygenation for the specific tissue being used. | |
| Receptor Desensitization | Repeated applications of this compound without adequate washout can lead to tachyphylaxis. Ensure sufficient time between doses. | |
| Inconsistent Contractions | Temperature Fluctuations | Maintain a constant temperature in the organ bath, as temperature can affect smooth muscle contractility. |
| Inconsistent Tissue Preparation | Standardize the size and orientation of the smooth muscle strips to ensure reproducibility. | |
| Mechanical Setup Issues | Ensure the force transducer is properly calibrated and that the tissue is mounted with appropriate tension. |
Quantitative Data
| Parameter | Value | Assay | Tissue/Cell Type | Reference |
| EC50 | 4.0 nM | Smooth Muscle Contraction | Guinea Pig Ileum | [1] |
| Potency | ~50-fold > Bradykinin | Smooth Muscle Contraction | Mammalian Artery | [1] |
Experimental Protocols
Receptor Binding Assay (Competitive)
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the bradykinin B2 receptor.
-
Assay Buffer: A typical binding buffer may consist of 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA, pH 7.4.
-
Reaction Setup: In a 96-well filter plate, add in triplicate:
-
Total Binding: Assay buffer, radiolabeled bradykinin (e.g., [3H]-bradykinin), and cell membranes.
-
Non-specific Binding: Assay buffer, radiolabeled bradykinin, an excess of unlabeled bradykinin (e.g., 1 µM), and cell membranes.
-
Competition: Assay buffer, radiolabeled bradykinin, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., assay buffer without BSA) to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for this compound by fitting the competition data to a one-site binding model.
Calcium Imaging Assay
-
Cell Plating: Plate cells expressing the bradykinin B2 receptor onto glass-bottom dishes or 96-well black-walled imaging plates.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. Typically, this involves incubation with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding the agonist.
-
Stimulation: Add varying concentrations of this compound to the cells.
-
Image Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope or a plate reader equipped for kinetic reads.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) and plot the peak response against the concentration of this compound to determine the EC50 value.
Smooth Muscle Contraction Assay
-
Tissue Preparation: Isolate a smooth muscle tissue (e.g., guinea pig ileum or rat aorta) and cut it into strips of a standardized size.
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Dose-Response Curve: After the tissue has returned to baseline, add cumulative concentrations of this compound to the organ bath and record the resulting contraction using a force transducer.
-
Data Analysis: Normalize the contractile responses to the maximum contraction induced by KCl and plot the response against the log concentration of this compound to determine the EC50 and Emax values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway
Caption: Calcium Imaging Experimental Workflow
Caption: Troubleshooting Logic Flow
References
Validation & Comparative
Bombinakinin M vs. Bradykinin: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and signaling pathways of two vasoactive peptides: bombinakinin M and bradykinin. The information is compiled from various experimental sources to assist researchers in pharmacology, drug discovery, and related fields.
Introduction
This compound, a peptide originally isolated from the skin secretions of the frog Bombina maxima, and bradykinin, an endogenous nonapeptide in mammals, are both potent agonists of bradykinin receptors. Bradykinin is a well-characterized inflammatory mediator involved in vasodilation, increased vascular permeability, smooth muscle contraction, and pain.[1][2] this compound has been identified as a highly potent analog of bradykinin, exhibiting significantly greater activity in certain smooth muscle preparations.[3][4] This guide will delve into a quantitative comparison of their potencies, detail the experimental methodologies used for these assessments, and visualize their shared signaling pathway.
Data Presentation: Potency Comparison
The following table summarizes the quantitative data on the potency of this compound and bradykinin from various in vitro studies. Potency is primarily expressed as the half-maximal effective concentration (EC50) and the binding affinity (Ki). A lower EC50 value indicates higher potency.
| Peptide | Assay Type | Tissue/Cell Line | Potency (EC50) | Binding Affinity (Ki) | Reference |
| This compound | Smooth Muscle Contraction | Guinea Pig Ileum | 4.0 nM | Not Reported | [3] |
| Bradykinin | Smooth Muscle Contraction | Guinea Pig Ileum | ~1 nM - 4 nM | Not Reported | |
| Smooth Muscle Contraction | Human Umbilical Vein | pD2 = 8.13 ± 0.14 | Not Reported | ||
| Inositol Phosphate Accumulation | Human Embryonic Pituitary Tumour Cells | 2-3 nM | 4.8 ± 1.9 nM | ||
| Inositol Phosphate Accumulation | Porcine Aortic Endothelial Cells | 9 x 10⁻⁹ M | Not Reported | ||
| Receptor Binding | Cultured Rat Cortical Astrocytes | Not Applicable | 16.6 ± 2.6 nM (KD) | ||
| Receptor Binding | Human B2 Receptor (expressed in CHO cells) | Not Applicable | pKi = 10.52 |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions across different studies. The data presented here is for comparative purposes, and it is recommended to consult the original research for detailed experimental parameters. This compound is reported to be approximately 50-fold more potent than bradykinin in mammalian arterial smooth muscle, though specific EC50 values from a direct comparative study were not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Smooth Muscle Contraction Assay
This assay measures the contractile response of isolated smooth muscle tissue to an agonist.
-
Tissue Preparation: A segment of smooth muscle tissue, such as guinea pig ileum or rat uterus, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. An initial tension is applied to the tissue and it is allowed to equilibrate.
-
Agonist Addition: Cumulative concentrations of the agonist (this compound or bradykinin) are added to the organ bath.
-
Data Analysis: The contractile response at each concentration is recorded, and a concentration-response curve is generated. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal contraction, is calculated from this curve.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs), which are second messengers generated upon the activation of Gq protein-coupled receptors like the bradykinin B2 receptor.
-
Cell Culture and Labeling: Cultured cells expressing the bradykinin B2 receptor (e.g., human embryonic pituitary tumour cells) are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with various concentrations of the agonist (this compound or bradykinin) for a specific time period.
-
Extraction and Separation: The reaction is terminated, and the intracellular inositol phosphates are extracted. The different IP species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in each IP fraction is determined by liquid scintillation counting.
-
Data Analysis: The accumulation of total inositol phosphates is plotted against the agonist concentration to generate a concentration-response curve, from which the EC50 value is determined.
Signaling Pathway
Both this compound and bradykinin exert their effects primarily through the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The activation of the B2 receptor initiates a well-defined signaling cascade.
Caption: Signaling pathway of this compound and Bradykinin via the B2 receptor.
The binding of either peptide to the B2 receptor leads to the activation of heterotrimeric G proteins, primarily of the Gq and Gi families. The activated Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the sensation of pain. The activation of mitogen-activated protein kinase (MAPK) cascades is also a known downstream effect of B2 receptor activation.
Conclusion
Both this compound and bradykinin are potent agonists of the bradykinin B2 receptor, initiating a cascade of intracellular events that mediate a range of physiological and pathophysiological responses. The available data suggests that this compound is a significantly more potent agonist than bradykinin in certain smooth muscle tissues. This heightened potency makes this compound a valuable tool for researchers studying the bradykinin system and a potential lead compound in the development of novel therapeutics targeting bradykinin receptors. Further direct comparative studies are warranted to fully elucidate the pharmacological differences between these two peptides across various biological systems.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bombinakinin M and Bradykinin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by Bombinakinin M and the endogenous nonapeptide, bradykinin. Both peptides are potent agonists of the bradykinin receptors, playing crucial roles in various physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. Understanding the nuances of their signaling mechanisms is vital for the development of novel therapeutics targeting the kallikrein-kinin system.
Introduction to this compound and Bradykinin
Bradykinin is a well-characterized inflammatory mediator that exerts its effects through two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of bradykinin's physiological effects, including vasodilation and smooth muscle contraction. The B1 receptor, on the other hand, is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[1][2]
This compound , a bradykinin-related peptide isolated from the skin secretions of the toad Bombina maxima, has been identified as a potent bradykinin receptor agonist.[3] It demonstrates high selectivity for mammalian arterial smooth muscle bradykinin receptors, suggesting its primary action is through the constitutively expressed B2 receptor.[3]
Comparative Signaling Pathways
Both this compound and bradykinin are believed to initiate their signaling cascades primarily through the activation of the bradykinin B2 receptor, a Gq-coupled GPCR. Activation of the B2 receptor triggers a well-defined downstream signaling cascade, leading to a variety of cellular responses.
Bradykinin B2 Receptor Signaling Cascade
Activation of the B2 receptor by either this compound or bradykinin leads to the dissociation of the heterotrimeric G protein into its Gαq and Gβγ subunits. The activated Gαq subunit stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] This rapid increase in intracellular calcium is a hallmark of B2 receptor activation.
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.
-
MAPK Pathway Activation: The activation of the B2 receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This can occur through PKC-dependent and independent mechanisms, ultimately resulting in the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation and inflammation.
Signaling pathway of this compound and Bradykinin via the B2 receptor.
Quantitative Comparison of Agonist Activity
Direct comparative data for this compound and bradykinin is limited. However, available studies allow for a preliminary assessment of their relative potencies. It is important to note that potency can vary depending on the tissue and the specific response being measured.
| Parameter | This compound | Bradykinin | Reference Tissue/Assay | Citation |
| EC50 (Smooth Muscle Contraction) | 4.0 nM | 1.0 nM | Guinea Pig Ileum | |
| Binding Affinity (Ki) to B2 Receptor | Data not available | ~0.41 nM - 4.8 nM | Various cell lines | |
| Potency in IP3 Accumulation | Data not available | EC50 ~2-3 nM | Human embryonic pituitary tumor cells | |
| Potency in Calcium Mobilization | Data not available | EC50 ~ -8.7 M (log) | Bovine tracheal smooth muscle cells |
EC50: Half-maximal effective concentration. Ki: Inhibitory constant.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare the signaling of bradykinin receptor agonists like this compound and bradykinin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the peptides to the bradykinin B2 receptor.
Principle: A radiolabeled ligand (e.g., [3H]-bradykinin) is incubated with cell membranes expressing the B2 receptor. The unlabeled ligands (this compound or bradykinin) are added at increasing concentrations to compete with the radiolabeled ligand for binding. The amount of bound radioactivity is measured, and the IC50 (concentration of unlabeled ligand that inhibits 50% of radioligand binding) is determined, from which the Ki can be calculated.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the B2 receptor in a lysis buffer and centrifuge to pellet the membranes.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of [3H]-bradykinin and varying concentrations of unlabeled this compound or bradykinin in a suitable binding buffer.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 and subsequently calculate the Ki value.
Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of the peptides to induce an increase in intracellular calcium concentration ([Ca2+]i).
Principle: Cells expressing the B2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of this compound or bradykinin to the receptor, the resulting increase in [Ca2+]i causes a change in the fluorescence intensity of the dye, which can be measured in real-time.
Protocol Outline:
-
Cell Culture: Plate cells expressing the B2 receptor in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Stimulation: Add varying concentrations of this compound or bradykinin to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 for calcium mobilization.
MAPK Phosphorylation Assay (Western Blotting)
This assay determines the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Principle: Cells are treated with this compound or bradykinin, and the cell lysates are then subjected to Western blotting using antibodies that specifically recognize the phosphorylated (activated) form of ERK1/2.
Protocol Outline:
-
Cell Treatment: Treat cells expressing the B2 receptor with varying concentrations of this compound or bradykinin for a specific time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2, followed by a secondary antibody conjugated to an enzyme for detection. A separate blot can be probed with an antibody for total ERK1/2 as a loading control.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.
Workflow for MAPK phosphorylation assay.
Conclusion
This compound and bradykinin are both potent agonists of the bradykinin B2 receptor, initiating a canonical Gq-mediated signaling cascade that results in intracellular calcium mobilization and activation of the MAPK pathway. While bradykinin is the endogenous ligand, this compound exhibits comparable or even greater potency in certain biological contexts, making it a valuable tool for studying the physiological and pathological roles of the bradykinin system. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their signaling profiles, which could inform the development of more selective and effective therapeutics targeting the bradykinin B2 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Delineation of a region in the B2 bradykinin receptor that is essential for high-affinity agonist binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-induced accumulation of [3H]inositol-1-phosphate in human embryonic pituitary tumour cells by activation of a B2-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin and inositol 1,4,5-trisphosphate-stimulated calcium release from intracellular stores in cultured bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bombinakinin M/Maximakinin and Bradykinin: Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of bombinakinin M (also known as maximakinin) and the endogenous mammalian peptide, bradykinin. Both peptides are potent agonists of the bradykinin B2 receptor, a key player in inflammation, pain, and cardiovascular regulation. Understanding their differences is crucial for the development of novel therapeutics targeting the kinin-kallikrein system.
Structural Differences
The primary structural difference between this compound/maximakinin and bradykinin lies in their amino acid sequences. This compound, isolated from the skin secretions of the toad Bombina maxima, is a 19-amino acid peptide that contains the complete sequence of bradykinin at its C-terminus, preceded by a 10-residue N-terminal extension[1]. Bradykinin, in contrast, is a nonapeptide[2].
Table 1: Amino Acid Sequences
| Peptide | Amino Acid Sequence (Single-Letter Code) |
| This compound/Maximakinin | DLPKINRKGPRPPGFSPFR |
| Bradykinin | RPPGFSPFR |
This N-terminal extension in this compound/maximakinin significantly influences its pharmacological properties, including its resistance to degradation and its interaction with the bradykinin B2 receptor.
Functional Comparison: Potency and Receptor Interactions
This compound/maximakinin and bradykinin both exert their effects primarily through the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR)[3][4]. However, their functional characteristics show notable differences in potency, duration of action, and species selectivity.
A key functional distinction is the prolonged signaling elicited by this compound/maximakinin compared to the transient effects of bradykinin[5]. This is largely attributed to its resistance to degradation by angiotensin-converting enzyme (ACE), a key enzyme responsible for bradykinin inactivation. The N-terminal extension of this compound/maximakinin sterically hinders its cleavage by ACE.
The functional potency of these peptides varies depending on the biological system and species. For instance, this compound is reported to be approximately 50-fold more potent than bradykinin in contracting mammalian arterial smooth muscle. In the guinea pig ileum, this compound also demonstrates potent contractile activity.
Interestingly, there is a marked species-specific difference in receptor affinity. This compound/maximakinin has a significantly lower affinity for the human B2 receptor compared to the rat B2 receptor. Despite its low affinity for the human B2R, it displays fair potency in human umbilical vein contractility assays, suggesting it may act as a prodrug, being cleaved by tissue peptidases to release bradykinin or active fragments at the receptor site.
Table 2: Comparative Quantitative Data
| Parameter | This compound / Maximakinin | Bradykinin | Species/Tissue/Cell Line | Reference(s) |
| EC50 (Smooth Muscle Contraction) | 4.0 nM | ~1.0 nM | Guinea Pig Ileum | |
| EC50 (Smooth Muscle Contraction) | ~20-fold less potent than BK | - | Human Umbilical Vein | |
| IC50 (Receptor Binding) | Tenuous fraction (<0.1%) of BK's affinity | - | Human B2 Receptor | |
| IC50 (Receptor Binding) | 6.2-fold lesser affinity than BK | - | Rat B2 Receptor | |
| ACE Affinity | Moderately inferior (~6-fold vs. BK) | - | Recombinant ACE |
Signaling Pathways
Activation of the bradykinin B2 receptor by both this compound/maximakinin and bradykinin initiates a cascade of intracellular signaling events. The B2R primarily couples to Gq and Gi proteins.
Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event in smooth muscle contraction and other cellular responses. DAG, along with calcium, activates protein kinase C (PKC).
The B2R can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Studies with maximakinin have also implicated the AMP-activated protein kinase (AMPK) pathway, which appears to function upstream of ERK1/2 activation in vascular smooth muscle cells. This prolonged activation of ERK1/2 contributes to the long-lasting effects of this compound/maximakinin.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of these peptides. Below are summaries of key experimental protocols.
Smooth Muscle Contractility Assay (e.g., Guinea Pig Ileum or Human Umbilical Vein)
This assay measures the ability of the peptides to induce smooth muscle contraction.
-
Tissue Preparation: A segment of guinea pig ileum or human umbilical vein is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.
-
Agonist Addition: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or bradykinin to the organ bath.
-
Data Analysis: The contractile response (in grams of tension or as a percentage of a maximal response to a standard agonist like KCl) is plotted against the agonist concentration. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potency of the peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 5. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bombinakinin M Activity: A Comparative Guide to Bradykinin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the activity of Bombinakinin M, a potent bradykinin receptor agonist, through the use of bradykinin receptor antagonists. The following sections detail the pharmacological characteristics of this compound and key antagonists, present relevant experimental data in a comparative format, and provide detailed protocols for essential validation assays.
Introduction to this compound and Bradykinin Receptors
This compound is a peptide originally isolated from the skin secretions of the toad Bombina maxima.[1] It is a potent agonist of bradykinin receptors, demonstrating high selectivity for those in mammalian arterial smooth muscle.[2] Bradykinin, a key mediator of inflammation and pain, exerts its effects through two primary G protein-coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the acute physiological effects of bradykinin. The B1 receptor, in contrast, is typically expressed at low levels and is upregulated in response to tissue injury and inflammation.
Validation of this compound's activity on bradykinin receptors is crucial for its characterization as a pharmacological tool and for understanding its potential physiological roles. The use of selective bradykinin receptor antagonists is the gold standard for confirming that the observed effects of this compound are indeed mediated by these receptors.
Comparative Analysis of Agonist and Antagonist Potency
| Compound | Target | Assay | Tissue/Cell Line | Potency (EC50/IC50/pA2) | Reference |
| This compound | Bradykinin B2 Receptor (Agonist) | Smooth Muscle Contraction | Guinea Pig Ileum | EC50: 4.0 nM | [3] |
| Bradykinin | Bradykinin B2 Receptor (Agonist) | Smooth Muscle Contraction | Guinea Pig Ileum | EC50: 1.0 nM | [3] |
| HOE 140 (Icatibant) | Bradykinin B2 Receptor (Antagonist) | Inhibition of Bradykinin-induced Contraction | Guinea Pig Ileum | pA2: 8.42 | [4] |
| HOE 140 (Icatibant) | Bradykinin B2 Receptor (Antagonist) | Receptor Binding | Guinea Pig Ileum Membranes | IC50: 1.07 nM |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.
Experimental Protocols for Activity Validation
Two primary in vitro assays are fundamental for validating the activity of this compound and its antagonism by bradykinin receptor antagonists: the smooth muscle contraction assay and the intracellular calcium mobilization assay.
Isolated Smooth Muscle Contraction Assay
This ex vivo assay directly measures the physiological response of a tissue to an agonist and the inhibitory effect of an antagonist. The guinea pig ileum is a classical preparation for studying bradykinin receptor activity due to its robust and reproducible contractile responses.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned of adherent mesenteric tissue. The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
Mounting: The longitudinal muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. One end of the muscle strip is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the peptide to the organ bath and recording the maximal contraction at each concentration.
-
Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. A selected concentration of a bradykinin receptor antagonist (e.g., HOE 140) is then added to the bath and incubated with the tissue for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for this compound is generated.
-
Data Analysis: The contractile responses are measured as a percentage of the maximal response to a reference agonist (e.g., acetylcholine or bradykinin). The EC50 values for this compound in the absence and presence of the antagonist are calculated. A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism. The pA2 value for the antagonist can be determined using a Schild plot analysis.
Intracellular Calcium Mobilization Assay
This cell-based functional assay measures an early event in the Gq-coupled signaling pathway of the bradykinin B2 receptor – the release of intracellular calcium.
Protocol:
-
Cell Culture: A cell line endogenously expressing or recombinantly overexpressing the bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Dye Removal and Antagonist Incubation: The dye-containing solution is removed, and the cells are washed with the buffer. The cells are then incubated with varying concentrations of the bradykinin receptor antagonist for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader equipped with an automated injection system. A fixed concentration of this compound (typically the EC80 concentration determined from a prior dose-response experiment) is injected into each well, and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The increase in intracellular calcium is quantified by the change in fluorescence. The inhibitory effect of the antagonist is determined by the reduction in the this compound-induced calcium signal. The IC50 value for the antagonist can be calculated from the concentration-response curve of inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the bradykinin B2 receptor and the experimental workflow for validating this compound's activity.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating this compound Activity.
Conclusion
The validation of this compound's activity through the use of selective bradykinin receptor antagonists is a critical step in its pharmacological characterization. The experimental protocols for smooth muscle contraction and calcium mobilization assays, as detailed in this guide, provide robust methods for confirming its mechanism of action. While direct experimental data on the antagonism of this compound by standard antagonists like HOE 140 is needed to complete the pharmacological profile, the existing data strongly supports its role as a potent bradykinin B2 receptor agonist. The information and methodologies presented here serve as a valuable resource for researchers investigating the therapeutic potential and physiological significance of this compound and other bradykinin-related peptides.
References
- 1. A novel bradykinin-related peptide from skin secretions of toad Bombina maxima and its precursor containing six identical copies of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The adenylate cyclase-inhibiting bradykinin receptor in guinea pig ileum membranes exhibits an unique antagonist profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel this compound antagonists and a bradykinin potential peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bombinakinin M Cross-Reactivity with Kinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Bombinakinin M with mammalian kinin receptors. This compound, a naturally occurring peptide from the skin secretions of the Bombina maxima frog, is a potent agonist of bradykinin receptors. Understanding its selectivity and functional activity at the two primary kinin receptor subtypes, B1 and B2, is crucial for its potential application in research and drug development.
Executive Summary
Data Presentation
The following table summarizes the available quantitative data for this compound's activity. It is important to note the absence of specific data for the B1 receptor, which prevents a direct quantitative comparison of cross-reactivity.
| Ligand | Receptor | Assay Type | Species/Tissue | Parameter | Value | Reference |
| This compound | Bradykinin Receptor | Functional (Contraction) | Guinea Pig Ileum | EC50 | 4.0 nM | O'Rourke et al., 2004[1] |
| This compound | Bradykinin B2 Receptor | Binding Affinity | Rat (recombinant) | Ki (relative to Bradykinin) | ~6.2-fold lower affinity | PeerJ Preprints, 2016 |
| This compound | Bradykinin B2 Receptor | Binding Affinity | Human (recombinant) | Ki (relative to Bradykinin) | >1000-fold lower affinity | PeerJ Preprints, 2016 |
| This compound | Bradykinin B2 Receptor | Functional (Contraction) | Human Umbilical Vein | Potency (relative to Bradykinin) | ~20-fold less potent | PeerJ Preprints, 2016 |
| Bradykinin | Bradykinin B1 Receptor | Binding Affinity | Human (recombinant) | Ki | - | [3] |
| Bradykinin | Bradykinin B2 Receptor | Binding Affinity | Human (recombinant) | Ki | - | [4] |
Experimental Protocols
Radioligand Binding Assay for Kinin Receptors
This protocol is a generalized method for determining the binding affinity of a ligand to the B1 and B2 kinin receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells).
Objective: To determine the inhibition constant (Ki) of this compound for the B1 and B2 receptors.
Materials:
-
HEK293 cells transiently or stably expressing human B1 or B2 receptors.
-
Cell culture medium and reagents.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Radioligand: [3H]-Lys-des-Arg9-BK for B1 receptors or [3H]-Bradykinin for B2 receptors.
-
Unlabeled this compound and a reference competitor (e.g., unlabeled Lys-des-Arg9-BK for B1, unlabeled Bradykinin for B2).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Cell Preparation: Culture the recombinant cells to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition Binding: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of the unlabeled reference competitor (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Contraction Assay
This is a classic functional bioassay used to determine the potency of smooth muscle contractile agents.
Objective: To determine the EC50 of this compound for inducing contraction in guinea pig ileum.
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Organ bath with a system for aeration (95% O2, 5% CO2) and temperature control (37°C).
-
Isotonic transducer and recording system.
-
This compound and Bradykinin stock solutions.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount a 2-3 cm segment of the ileum in the organ bath containing Krebs-Henseleit solution, aerated and maintained at 37°C. One end of the tissue is fixed, and the other is connected to an isotonic transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
Cumulative Concentration-Response Curve:
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.
-
Record the contractile response at each concentration.
-
After the maximum response is achieved, wash the tissue extensively until it returns to the baseline.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration.
-
Normalize the responses as a percentage of the maximum contraction induced by this compound.
-
Plot the percentage of maximal response against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
A similar procedure can be followed for bradykinin to compare potencies.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Guinea Pig Ileum Contraction Assay Workflow.
Conclusion
This compound is a potent agonist at bradykinin receptors, with its effects being particularly pronounced in smooth muscle tissues. The available data strongly indicates that it acts as an agonist at the bradykinin B2 receptor, although with species-specific differences in affinity and potency. A significant gap in the current knowledge is the lack of quantitative data on the interaction of this compound with the bradykinin B1 receptor. Therefore, while it is established as a B2 receptor agonist, its precise cross-reactivity profile and selectivity over the B1 receptor remain to be definitively determined. Further research directly comparing the binding and functional activities of this compound at both B1 and B2 receptors is necessary to fully elucidate its pharmacological profile.
References
- 1. This compound | CAS 509151-65-9 | Maximakinin | Tocris Bioscience [tocris.com]
- 2. Prolonged signalling and trafficking of the bradykinin B2 receptor stimulated with the amphibian peptide maximakinin: insight into the endosomal inactivation of kinins. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. High-affinity binding of peptide agonists to the human B1 bradykinin receptor depends on interaction between the peptide N-terminal L-lysine and the fourth extracellular domain of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bombinakinin M and Other Bradykinin B2 Receptor Agonists: Binding Kinetics and Signaling
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Agonist Potency and Binding Affinity
The following table summarizes the available data for Bombinakinin M and other agonists that target the bradykinin B2 receptor. It is important to note the distinction between the half-maximal effective concentration (EC50), which measures the functional potency of an agonist in a specific cellular or tissue response, and the dissociation constant (Kd) or inhibition constant (Ki), which are direct measures of binding affinity. Lower values for all these parameters generally indicate a higher potency or affinity.
| Ligand | Receptor Target | Parameter | Value (nM) | Species/System | Reference |
| This compound | Bradykinin B2 | EC50 | 4.0 | Guinea pig ileum | |
| Bradykinin (BK) | Bradykinin B2 | EC50 | ~1.0 | Guinea pig ileum | |
| Bradykinin (BK) | Bradykinin B2 | Kd | 0.33 - 0.65 | Pig and Rabbit ileal smooth muscle | [1] |
| Bradykinin (BK) | Bradykinin B2 | pD2 (~EC50) | 7.41 (38.9 nM) | Human umbilical vein | [2] |
| Kallidin (Lys-BK) | Bradykinin B2 | pD2 (~EC50) | 7.28 (52.5 nM) | Human umbilical vein | [2] |
| MEN16132 | Bradykinin B2 | pIC50 (~IC50) | 9.9 - 10.5 (~0.1 nM) | Mouse lung and ileum | [3] |
| Icatibant (HOE 140) | Bradykinin B2 | pIC50 (~IC50) | 10.2 - 10.7 (~0.1 nM) | Mouse lung and ileum | [3] |
| FR173657 | Bradykinin B2 | pIC50 (~IC50) | 8.2 - 8.6 (~2.5-6.3 nM) | Mouse lung and ileum |
Note: pD2 and pIC50 values are logarithmic expressions of agonist and antagonist potency, respectively. The conversion to nM in this table is an approximation for comparative purposes.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the bradykinin B2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other agonists/antagonists) are added to the incubation mixture to compete for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 and Gi families of G proteins. Activation of the receptor by an agonist like this compound initiates a cascade of intracellular events.
Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).
Simultaneously, the Gi protein pathway can be activated, which leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). The downstream effects of these signaling pathways are diverse and cell-type specific, but often include the activation of mitogen-activated protein kinase (MAPK) cascades, leading to cellular responses such as smooth muscle contraction, vasodilation, and inflammation.
Conclusion
This compound is a potent agonist of the bradykinin B2 receptor, exhibiting a higher functional potency in smooth muscle contraction assays than bradykinin itself. While a direct comparison of its binding kinetics with other agonists is limited by the lack of published binding affinity data for this compound, the available information on other ligands provides a valuable framework for understanding the structure-activity relationships at the bradykinin B2 receptor. The standardized radioligand binding assays and the well-characterized signaling pathway provide robust tools for the further investigation and development of novel ligands targeting this important receptor. Future studies determining the binding affinity (Kd or Ki) of this compound are warranted to provide a more complete picture of its pharmacological profile.
References
- 1. ovid.com [ovid.com]
- 2. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Specific B2 Receptor Antagonists to Elucidate the Mechanism of Action of Bombinakinin M
A Comparative Guide for Researchers
This guide provides a comparative analysis of the use of specific bradykinin B2 receptor antagonists in confirming the pharmacological activity of Bombinakinin M, a kinin peptide. The following sections detail the mechanism of action, present comparative data for B2 receptor antagonists, and provide standardized experimental protocols for in-vitro characterization.
Introduction to this compound and the B2 Receptor
This compound is a member of the bradykinin-like family of peptides, which are known to exert their effects through the activation of specific G protein-coupled receptors. The primary target for many of these kinins is the bradykinin B2 receptor, a ubiquitously expressed receptor involved in a variety of physiological processes including inflammation, pain, and vasodilation. Confirmation of this compound's action via the B2 receptor is a critical step in its pharmacological characterization. This is typically achieved by demonstrating that its effects can be competitively blocked by specific B2 receptor antagonists.
Signaling Pathway of the Bradykinin B2 Receptor
Upon binding of an agonist like this compound, the B2 receptor activates the Gq/11 family of G proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological effects mediated by B2 receptor activation.
Caption: B2 Receptor Signaling Pathway
Comparative Analysis of B2 Receptor Antagonists
The use of specific antagonists is fundamental to confirming that the action of this compound is mediated by the B2 receptor. An effective antagonist will produce a parallel rightward shift in the concentration-response curve of this compound without affecting the maximum response. The potency of an antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
| Antagonist | Receptor Specificity | Typical pA2 Value | Key Features |
| Icatibant (HOE-140) | Highly selective for B2 | 8.0 - 9.5 | Potent and highly selective peptide antagonist. Widely used as a pharmacological tool. |
| FR173657 | Selective for B2 | 7.5 - 8.5 | Non-peptide antagonist, orally active in some species. |
| Bradyzide | Selective for B2 | 7.0 - 8.0 | Another non-peptide B2 antagonist. |
Experimental Protocols
This assay is a classic method to determine the potency of kinin agonists and the affinity of their antagonists.
Protocol:
-
Tissue Preparation: Isolate a smooth muscle preparation known to express B2 receptors (e.g., guinea pig ileum, rat uterus). Mount the tissue in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and bubble with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.
-
Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve for this compound by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of a B2 receptor antagonist (e.g., Icatibant) for a predetermined time (e.g., 30 minutes).
-
Concentration-Response Curve (Agonist + Antagonist): In the continued presence of the antagonist, generate a second concentration-response curve for this compound.
-
Data Analysis: Compare the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist. A competitive antagonist will cause an increase in the EC50 value without a change in the maximal response. The pA2 value can be calculated using a Schild plot.
Caption: Schild Analysis Workflow
This assay measures the increase in intracellular calcium concentration following receptor activation in cultured cells.
Protocol:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the B2 receptor (e.g., HEK293 cells transfected with the B2 receptor).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Agonist Addition: Add varying concentrations of this compound and measure the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Antagonist Pre-incubation: In separate wells, pre-incubate the cells with a B2 receptor antagonist for a specific period before adding this compound.
-
Data Analysis: Determine the EC50 of this compound in the absence and presence of the antagonist. A competitive antagonist will shift the concentration-response curve to the right. The IC50 of the antagonist (the concentration that inhibits 50% of the agonist response at a fixed agonist concentration) can also be determined.
Conclusion
The pharmacological action of this compound can be definitively attributed to the B2 receptor by demonstrating that its effects are competitively and specifically blocked by known B2 receptor antagonists such as Icatibant. The use of quantitative pharmacological assays, such as smooth muscle contraction and calcium mobilization, coupled with Schild analysis, provides a robust framework for characterizing this interaction. The data obtained from these experiments are crucial for understanding the therapeutic potential and physiological role of novel kinin peptides.
Comparative Analysis of Bombinakinin M: A Potent Bradykinin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Bombinakinin M, a potent bradykinin-related peptide, across different species. The information is compiled from available experimental data to assist researchers and professionals in drug development in understanding its pharmacological profile.
This compound is a nonadecapeptide originally isolated from the skin secretions of the toad Bombina maxima. It functions as a potent and highly selective agonist for mammalian bradykinin receptors, demonstrating a significantly greater potency than bradykinin in certain smooth muscle preparations.[1] This guide will delve into its effects on various physiological systems, drawing comparisons from studies on related peptides like bradykinin and bombesin where direct data on this compound is limited.
Quantitative Comparison of Effects
The following table summarizes the quantitative data available for this compound and related peptides, highlighting their effects on smooth muscle contraction in different species.
| Peptide | Species | Tissue | Effect | Potency (EC50/pD2) |
| This compound | Guinea Pig | Ileum | Contraction | 4.0 nM (EC50)[1] |
| Bradykinin | Rat | Urinary Bladder | Contraction | 7.20 (pD2)[2] |
| Bradykinin | Guinea Pig | Urinary Bladder | Contraction | 7.35 (pD2)[2] |
| Bombesin | Rat | Urinary Bladder | Contraction | 8.33 (pD2)[2] |
| Bombesin | Guinea Pig | Urinary Bladder | Contraction | 8.83 (pD2) |
| Bombesin | Rabbit | Internal Anal Sphincter | Contraction | Dose-dependent |
Physiological Effects Across Species
Smooth Muscle Contraction
This compound exhibits potent contractile effects on smooth muscle, a characteristic shared with bradykinin and bombesin. In guinea pig ileum, this compound induces contraction with an EC50 of 4.0 nM. For comparison, bombesin is a highly potent contractile agent in the urinary bladders of both rats and guinea pigs, with pD2 values of 8.33 and 8.83, respectively. Bradykinin also induces contraction in these tissues, though with lower affinity.
Studies on the rabbit internal anal sphincter have shown that bombesin induces a sustained contraction by utilizing calcium from extracellular sources via a protein kinase C (PKC)-dependent pathway. This contrasts with substance P, which induces a transient contraction through intracellular calcium release and a calmodulin-dependent pathway. Given this compound's action as a bradykinin receptor agonist, its mechanism of inducing smooth muscle contraction is likely to involve signaling pathways similar to those of bradykinin, which are known to mediate smooth muscle contraction.
Cardiovascular Effects
While direct studies on the cardiovascular effects of this compound are not extensively available, its action as a potent bradykinin receptor agonist suggests it would share a similar cardiovascular profile with bradykinin. Bradykinin is a known vasoactive peptide with significant cardiovascular effects. In rats, bradykinin has been shown to have cardioprotective effects, reducing cardiac hypertrophy and fibrosis. These effects are mediated through the bradykinin B2 receptor and involve the release of nitric oxide (NO).
Intracerebroventricular injection of bradykinin in normotensive rats has been shown to increase mean blood pressure. Conversely, bradykinin can also induce hypotension. The specific cardiovascular response to this compound would likely depend on the species, dose, and route of administration, warranting further investigation.
Inflammatory Response
Bradykinin is a well-established pro-inflammatory peptide. It contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain. The inflammatory actions of bradykinin are mediated through its receptors and can involve the release of other inflammatory mediators like cytokines (e.g., IL-6, IL-8, TNF-α). As a potent bradykinin receptor agonist, this compound is expected to possess significant pro-inflammatory properties. Further research is needed to characterize the specific inflammatory profile of this compound and compare it across different species.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the effects of this compound, it is crucial to visualize the signaling pathways it likely activates and the experimental setups used to study its effects.
Caption: Putative signaling pathway for this compound via the Bradykinin B2 receptor.
Caption: Experimental workflow for assessing smooth muscle contraction.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. Below is a representative protocol for an in vitro smooth muscle contraction assay, based on standard pharmacological procedures.
Objective: To determine the contractile effect of this compound on isolated guinea pig ileum.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
Isolated organ bath system with a force transducer
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig by a humane method approved by the institutional animal care and use committee. Immediately excise a segment of the terminal ileum and place it in Krebs-Henseleit solution.
-
Mounting: Cut the ileum into segments of approximately 2 cm. Mount a segment vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Experiment: After equilibration, record the baseline tension. Add this compound to the organ bath in a cumulative concentration-dependent manner. Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Data Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction obtained. Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value from this curve using non-linear regression analysis.
This guide provides a foundational understanding of the comparative effects of this compound. However, the limited availability of direct comparative studies necessitates further research to fully elucidate its pharmacological profile across a wider range of species and physiological systems. The potent and selective nature of this compound makes it a valuable tool for studying bradykinin receptor function and a potential lead compound for drug development.
References
A Comparative Guide to the Downstream Signaling of Bombinakinin M Versus Other Kinins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling effects of bombinakinin M and other kinins, with a focus on bradykinin. The information is supported by available experimental data to aid in research and drug development endeavors targeting the kallikrein-kinin system.
Introduction to Kinins and their Receptors
Kinins are a group of peptides that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1][2] They exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the B1 and B2 bradykinin receptors.[1][2] The B2 receptor is constitutively expressed in many tissues and is considered the primary receptor for the actions of bradykinin and related kinins like this compound.[1]
This compound: A Potent Kinin Agonist
This compound is a naturally occurring kinin peptide originally isolated from the skin secretions of the frog Bombina maxima. It is recognized as a potent agonist of bradykinin receptors, eliciting strong contractile responses in smooth muscle tissues.
Comparative Analysis of Downstream Signaling
The canonical signaling pathway for bradykinin and other kinins acting on the B2 receptor involves the activation of the Gq/11 G protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction and the activation of downstream kinase pathways like the mitogen-activated protein kinase (MAPK) cascade.
While direct comparative studies on the downstream signaling of this compound are limited, its potent agonism at bradykinin receptors suggests it likely activates the same core signaling pathways as bradykinin. The primary difference observed so far lies in its potency.
Quantitative Comparison of Agonist Potency
The following table summarizes the available data on the potency of this compound and bradykinin in inducing smooth muscle contraction. It is important to note that these values were obtained from different studies using different tissue preparations, which may influence the absolute EC50 values. However, they provide a valuable insight into the relative potency of these two kinins.
| Kinin | Tissue | Response | EC50 | Reference |
| This compound | Guinea Pig Ileum | Contraction | 4.0 nM | |
| Bradykinin | Murine Detrusor Smooth Muscle | Contraction | 1.2 µM (1200 nM) |
This data suggests that this compound is significantly more potent than bradykinin in inducing smooth muscle contraction.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by kinins.
References
Validating the Biological Activity of Bombinakinin M: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activities of Bombinakinin M, a potent bradykinin B2 receptor agonist, using knockout animal models. By comparing the peptide's effects in wild-type animals versus those lacking the bradykinin B2 receptor, researchers can definitively attribute its pharmacological actions to the engagement of this specific signaling pathway.
Introduction to this compound
This compound is a peptide originally isolated from the skin secretions of the toad Bombina maxima. It is a powerful agonist of the bradykinin B2 receptor, exhibiting high selectivity for this receptor subtype in mammals.[1] Its known biological activities include potent smooth muscle contraction and lipopolysaccharide (LPS) neutralizing effects.[1][2] Understanding the precise mechanisms of action is crucial for its potential therapeutic development, and knockout models provide an invaluable tool for this purpose.
The Role of Bradykinin B2 Receptor Knockout Models
The generation of mice with a targeted disruption of the bradykinin B2 receptor gene has been instrumental in elucidating the physiological roles of this receptor.[3][4] These knockout (B2R-/-) mice are viable and fertile but exhibit a lack of response to bradykinin in various tissues, including smooth muscle and neurons. This makes them the ideal negative control for investigating the B2 receptor-mediated effects of agonists like this compound.
Comparative Biological Activity: Wild-Type vs. B2R-/- Models
This section outlines hypothetical comparative experiments to validate the primary biological activities of this compound.
Smooth Muscle Contraction
This compound is known to elicit dose-dependent contractile effects in smooth muscle tissues such as the guinea pig ileum. A comparative study using intestinal smooth muscle preparations from wild-type and B2R-/- mice would be expected to yield the following results:
Table 1: Comparative Effects of this compound on Intestinal Smooth Muscle Contraction
| Treatment Group | Wild-Type (WT) Mice | Bradykinin B2 Receptor Knockout (B2R-/-) Mice |
| Vehicle Control | No significant contraction | No significant contraction |
| Bradykinin (Control Agonist) | Dose-dependent contraction | No significant contraction |
| This compound | Dose-dependent contraction | No significant contraction |
These expected results would strongly indicate that the smooth muscle contractile activity of this compound is mediated exclusively through the bradykinin B2 receptor.
Lipopolysaccharide (LPS) Neutralizing Activity
Fragments of this compound have been shown to possess LPS-neutralizing activity, which is a crucial aspect of the innate immune response to bacterial infections. While some of this activity may be due to direct binding to LPS, the downstream signaling effects in vivo can be dissected using knockout models. One key manifestation of LPS-induced inflammation is vascular permeability, which is known to be mediated in part by bradykinin. A comparative in vivo study measuring vascular permeability changes in response to LPS and this compound would be insightful.
Table 2: Comparative Effects of this compound on LPS-Induced Vascular Permeability
| Treatment Group | Wild-Type (WT) Mice | Bradykinin B2 Receptor Knockout (B2R-/-) Mice |
| Saline Control | Baseline permeability | Baseline permeability |
| LPS alone | Increased vascular permeability | Moderately increased vascular permeability |
| LPS + this compound | Reduced vascular permeability | No significant change from LPS alone |
The expected outcome suggests that while this compound can directly neutralize LPS, its ability to modulate LPS-induced vascular permeability in vivo is dependent on the presence of the bradykinin B2 receptor.
Experimental Protocols
Generation and Genotyping of B2R-/- Mice
Bradykinin B2 receptor knockout mice can be generated using standard gene-targeting techniques in embryonic stem cells. Correct gene disruption should be confirmed by Southern blot analysis of genomic DNA and the absence of B2 receptor mRNA confirmed by Northern blot or RT-PCR analysis.
Isolated Smooth Muscle Contraction Assay
-
Tissue Preparation: Segments of the ileum are isolated from both wild-type and B2R-/- mice and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Measurement: Isometric contractions are recorded using force-displacement transducers connected to a data acquisition system.
-
Experimental Procedure: After an equilibration period, cumulative concentration-response curves are generated for bradykinin and this compound.
In Vivo Vascular Permeability Assay
-
Animal Groups: Wild-type and B2R-/- mice are divided into treatment groups.
-
Procedure: Mice are injected intravenously with Evans blue dye. Subsequently, they are intraperitoneally injected with either saline, LPS, or LPS co-administered with this compound.
-
Quantification: After a set time, peritoneal fluid is collected, and the concentration of extravasated Evans blue dye is measured spectrophotometrically to quantify vascular permeability.
Signaling Pathways and Visualizations
This compound, as a bradykinin B2 receptor agonist, is expected to activate the canonical bradykinin signaling pathway. The binding of this compound to the B2 receptor, a G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
References
- 1. This compound | CAS 509151-65-9 | Maximakinin | Tocris Bioscience [tocris.com]
- 2. Fragments of this compound exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted disruption of a B2 bradykinin receptor gene in mice eliminates bradykinin action in smooth muscle and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted disruption of the mouse B2 bradykinin receptor in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Inflammatory Effects of Bombinakinin M and Bradykinin
For Researchers, Scientists, and Drug Development Professionals
In the complex cascade of inflammatory responses, vasoactive peptides play a pivotal role in mediating key events such as increased vascular permeability and the recruitment of immune cells. Bradykinin, a well-characterized peptide, is a potent pro-inflammatory mediator. Bombinakinin M, a structurally related peptide, has also been identified as a powerful agonist of bradykinin receptors. This guide provides a comparative overview of the pro-inflammatory effects of this compound and bradykinin, summarizing available experimental data and detailing relevant methodologies to assist researchers in the design and interpretation of studies in this area.
Executive Summary
Bradykinin is a key mediator of inflammation, acting primarily through the B2 receptor to increase vascular permeability and promote leukocyte migration. This compound, a peptide isolated from the skin secretions of the toad Bombina maxima, is a potent bradykinin receptor agonist. While direct comparative studies on their pro-inflammatory effects are limited, the high affinity of this compound for bradykinin receptors suggests a significant pro-inflammatory potential. This guide presents the available data on their individual effects and provides detailed experimental protocols for their further investigation.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, a side-by-side quantitative comparison is challenging. However, based on their receptor activation profiles, a qualitative and extrapolated comparison can be made.
| Pro-Inflammatory Parameter | Bradykinin | This compound |
| Receptor Activation | Potent agonist of Bradykinin B2 receptor; also acts on B1 receptor. | Potent agonist of bradykinin receptors. |
| Vascular Permeability | Induces a significant, dose-dependent increase in vascular permeability. | Expected to induce a potent increase in vascular permeability due to its high affinity for bradykinin receptors. |
| Edema Formation | Induces dose-dependent paw edema in animal models. | Likely to induce significant edema formation. |
| Leukocyte Migration | Promotes leukocyte rolling, adhesion, and emigration. | Presumed to stimulate leukocyte migration. |
Signaling Pathways
Both bradykinin and this compound are believed to exert their pro-inflammatory effects primarily through the activation of bradykinin B2 receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events.
Safety Operating Guide
Navigating the Safe Disposal of Bombinakinin M: A Comprehensive Guide for Laboratory Professionals
As a cornerstone of our commitment to laboratory safety and operational excellence, this document provides essential, step-by-step guidance on the proper disposal procedures for Bombinakinin M. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Understanding the Hazard Profile of this compound
Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is a potent bradykinin agonist.[1] While it is stable under recommended storage conditions, it is crucial to avoid contact with strong oxidizing/reducing agents and strong acids or alkalis.[2]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[2][3]
-
Inhalation and Contact: Avoid forming dust, and prevent contact with the eyes, skin, and clothing.[2] Ingestion and inhalation should also be avoided.
-
Environmental Precautions: this compound may be harmful to the aquatic environment and should not be allowed to enter drains.
Immediate Spill Response Protocol
In the event of a spill, prompt and correct action is necessary to mitigate any potential risks.
| Action | Procedure |
| Personal Precautions | Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if dust is formed. Avoid breathing vapors, mist, or gas. |
| Containment | Prevent further leakage or spillage if it is safe to do so. |
| Cleanup | Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. |
| Decontamination | After the material has been collected, clean the spill area with a suitable detergent and water. |
Step-by-Step Disposal Procedure
The following workflow outlines the systematic process for the safe disposal of this compound waste.
References
Personal protective equipment for handling Bombinakinin M
For researchers, scientists, and drug development professionals, the safe handling of peptides like Bombinakinin M is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1][2] Adherence to proper PPE protocols is essential.[1]
A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[1] Must meet appropriate government standards such as ANSI Z87.1 in the US or EN 166 in the EU. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their chemical resistance. Gloves must be inspected before use and removed immediately after any contact with the peptide. Proper glove removal technique should be followed to avoid skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Short-term storage: Lyophilized peptides are stable at room temperature for several days to weeks. For short-term storage up to three months, keep at 2-8°C.
-
Long-term storage: For periods longer than three months, store lyophilized this compound at -20°C.
-
Upon receiving, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
Reconstitution and Aliquoting:
-
Refer to the manufacturer's Certificate of Analysis (COA) for the appropriate solvent. For hydrophobic peptides, organic solvents like DMSO or DMF may be needed for initial dissolution, followed by dilution with an aqueous buffer.
-
Use sterile bacteriostatic water or other appropriate sterile solvents for reconstitution.
-
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.
-
Clearly label each aliquot with the peptide name, concentration, reconstitution date, and storage conditions.
-
Store reconstituted peptide solutions at 2-8°C for short-term use (1-2 weeks) or frozen at -20°C or -80°C for long-term storage.
Experimental Workflow: The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper waste disposal is essential for laboratory safety and environmental protection. All materials that have come into contact with this compound should be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Liquid Waste: Collect all unused peptide solutions and contaminated solvents in designated, labeled containers for chemical waste. Do not pour peptide solutions down the drain unless they have been properly inactivated and neutralized in accordance with institutional and local regulations.
Decontamination/Inactivation: For liquid waste, a chemical inactivation step may be required. Common methods for peptide inactivation include:
| Decontamination Method | Reagent and Concentration | Contact Time | Considerations |
| Chemical Oxidation | 10% Bleach Solution (0.5-1.0% sodium hypochlorite final concentration) | Minimum 20-60 minutes | Effective for many peptides but may be corrosive to some surfaces. |
| Strong Base | 1 M Sodium Hydroxide (NaOH) | Minimum 20-60 minutes | Requires subsequent neutralization. |
| Strong Acid | 1 M Hydrochloric Acid (HCl) | Minimum 20-60 minutes | Requires subsequent neutralization. |
Final Disposal:
-
After inactivation and, if necessary, neutralization to a pH between 5.5 and 9.0, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.
-
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
-
Arrange for the pickup and disposal of hazardous waste containers through your institution's certified hazardous waste management service.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
